6-Phenyl-5-hexenoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-6-phenylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLPAFSJGVMEH-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
basic properties of 6-Phenyl-5-hexenoic acid
An In-depth Technical Guide to 6-Phenyl-5-hexenoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
6-Phenyl-5-hexenoic acid is a valuable bifunctional molecule incorporating a terminal phenyl group, an alkene, and a carboxylic acid moiety. This unique combination of features makes it and its derivatives significant scaffolds in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—the aromatic ring, the double bond, and the carboxyl group—allows for diverse chemical transformations, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its core properties, including detailed spectral analysis, a validated synthesis protocol, and an exploration of its applications, particularly as a precursor in the development of novel therapeutic agents.
Core Molecular and Physicochemical Properties
6-Phenyl-5-hexenoic acid (CAS No. 16424-56-9) is a yellowish oil at room temperature.[1] Its structure is characterized by a C6 aliphatic chain terminating in a carboxylic acid, with a phenyl-substituted double bond at the C5-C6 position. This arrangement establishes it as an unsaturated fatty acid derivative with aromatic character.
Key Identifiers and Properties
A summary of the fundamental physicochemical properties of 6-phenyl-5-hexenoic acid is presented in Table 1. These values are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 16424-56-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Yellowish Oil | [1] |
| Boiling Point | 188-190 °C (at 10 Torr) | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
| pKa (Predicted) | 4.78 ± 0.10 | [1] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [1] |
Structural Representation
The chemical structure of 6-phenyl-5-hexenoic acid contains several key features that dictate its reactivity and utility. The diagram below illustrates the atom numbering and key functional groups.
Caption: Structure of 6-Phenyl-5-hexenoic acid.
Spectral Data and Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
-
δ 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
δ 7.20-7.40 ppm (m, 5H): A multiplet integrating to five protons, characteristic of the monosubstituted phenyl ring.
-
δ 6.10-6.50 ppm (m, 2H): Two complex multiplets for the vinylic protons at C5 and C6, showing coupling to each other and to the protons on C4. The proton on C6, being directly attached to the phenyl ring, is expected to be further downfield.
-
δ 2.30-2.50 ppm (t, 2H): A triplet for the two protons at C2, adjacent to the carbonyl group.
-
δ 2.10-2.30 ppm (q, 2H): A quartet (or multiplet) for the two protons at C4, allylic to the double bond.
-
δ 1.70-1.90 ppm (quint, 2H): A quintet (or multiplet) for the two protons at C3.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the 10 unique carbon environments in the molecule (two pairs of aromatic carbons are equivalent by symmetry).
-
δ ~179 ppm: Carboxylic acid carbonyl carbon (C1).
-
δ ~137 ppm: Quaternary aromatic carbon attached to the alkene (C7).
-
δ ~132 ppm: Vinylic carbon of the phenyl ring (C6).
-
δ ~129 ppm: Vinylic carbon of the chain (C5).
-
δ ~128.5 ppm: ortho- and meta-Aromatic carbons.
-
δ ~127 ppm: para-Aromatic carbon.
-
δ ~34 ppm: Methylene carbon adjacent to the carboxyl group (C2).
-
δ ~31 ppm: Methylene carbon at the allylic position (C4).
-
δ ~24 ppm: Methylene carbon (C3).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides clear evidence for the key functional groups.
-
3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the aromatic and vinylic hydrogens.
-
3000-2850 cm⁻¹ (medium): C-H stretching for the aliphatic (sp³) hydrogens.
-
~1710 cm⁻¹ (strong): A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid.
-
~1640 cm⁻¹ (weak-medium): C=C stretching vibration of the alkene.
-
1600 & 1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong): C-O stretching vibration.
-
910 & 990 cm⁻¹ (medium): Out-of-plane (OOP) C-H bending for the alkene.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would confirm the molecular weight and provide structural information through fragmentation patterns.
-
m/z = 190: The molecular ion peak [M]⁺.
-
m/z = 117: A significant fragment corresponding to the loss of the propionic acid side chain ([C₆H₅CH=CH₂]⁺ + H), representing the stable styrene cation.
-
m/z = 91: A prominent peak for the tropylium cation ([C₇H₇]⁺), a common rearrangement product for benzyl-containing compounds.
-
m/z = 77: The phenyl cation ([C₆H₅]⁺).
-
m/z = 45: The [COOH]⁺ fragment.
Chemical Reactivity and Synthetic Utility
The reactivity of 6-phenyl-5-hexenoic acid is governed by its three principal functional domains: the carboxylic acid, the alkene, and the phenyl ring. This allows it to serve as a versatile intermediate.
-
Carboxylic Acid Group: Undergoes standard transformations such as esterification, amide formation, reduction to an alcohol, and conversion to an acyl halide.
-
Alkene Group: Susceptible to electrophilic addition (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation (e.g., epoxidation, dihydroxylation), and polymerization.[5]
-
Phenyl Group: Can undergo electrophilic aromatic substitution, although the reaction conditions must be compatible with the other functional groups.
The strategic placement of these groups allows for intramolecular reactions, such as lactonization, under appropriate conditions to form cyclic structures, a common objective in the synthesis of natural products and drug candidates.
Synthesis and Purification Protocols
The synthesis of 6-phenyl-5-hexenoic acid is most effectively achieved via a two-step process involving the formation of its methyl ester followed by hydrolysis. This approach ensures high yields and simplifies purification.
Caption: Two-step synthesis of 6-phenyl-5-hexenoic acid.
Step 1: Synthesis of Methyl (Z)-6-phenyl-5-hexenoate via Wittig Reaction
This step establishes the carbon skeleton and the crucial double bond. The Wittig reaction using an unstabilized ylide is known to favor the formation of the Z-isomer.
Methodology:
-
Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution back down to -78 °C.
-
Add a solution of methyl 5-oxopentanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis to 6-Phenyl-5-hexenoic Acid
This is a robust saponification of the ester to the final carboxylic acid.[6]
Methodology:
-
Reaction Setup: Dissolve the methyl (Z)-6-phenyl-5-hexenoate (1.0 eq) obtained from Step 1 in a mixture of dioxane and a 10% aqueous sodium carbonate (Na₂CO₃) solution (1:1 v/v).[6]
-
Hydrolysis: Heat the biphasic mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.[6]
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the dioxane.[6]
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar impurities.[6]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate or oil may form.
-
Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).[6]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, (Z)-6-phenyl-5-hexenoic acid.[6]
Purification Protocol
If required, further purification can be achieved by recrystallization or Kugelrohr distillation. For a solid or high-viscosity oil, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is effective. For oils, Kugelrohr distillation under high vacuum is preferred to avoid decomposition at high temperatures. A general purification procedure based on the acidic nature of the product is acid-base extraction.
-
Dissolve the crude product in diethyl ether.
-
Extract with a 1M solution of sodium hydroxide (NaOH). The carboxylate salt will move to the aqueous layer.
-
Wash the aqueous layer with fresh diethyl ether to remove neutral impurities.
-
Acidify the aqueous layer with cold 1M HCl to re-protonate the carboxylate and precipitate the pure acid.
-
Extract the pure acid back into diethyl ether, dry, and concentrate.
Applications in Research and Drug Development
While direct therapeutic applications of 6-phenyl-5-hexenoic acid are not documented, its core structure is a key component in the synthesis of biologically active molecules. It serves as a versatile scaffold that can be elaborated into more complex drug candidates.
-
Peptidomimetic Scaffolds: Amino acid derivatives of the 6-phenyl-5-hexenoic acid core, such as Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic acid, are critical intermediates in drug discovery.[7] They are used as building blocks to create peptidomimetics—molecules that mimic the structure of peptides but with improved stability and bioavailability.[7]
-
Enzyme Inhibitors: The combination of a hydrophobic phenyl ring and a hydrophilic carboxylic acid is a common motif in enzyme inhibitors. A diketo derivative of a related structure, 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid, has been synthesized and investigated as a dual inhibitor of HIV-1 integrase and Ribonuclease H, highlighting the potential of this chemical class in developing dual-action antiviral agents.[8]
-
Neurodegenerative Disease Research: A substituted 6-phenylhexanoic acid derivative has been developed as a key intermediate for a therapeutic drug targeting neurodegenerative diseases, underscoring the value of the C6-phenyl-acid framework in accessing complex neurological drug candidates.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-phenyl-5-hexenoic acid is not widely available. However, based on the known hazards of structurally similar unsaturated carboxylic acids like 5-hexenoic acid, a high degree of caution is warranted. 5-Hexenoic acid is classified as causing severe skin burns and eye damage.[10][11]
Recommended Hazard Profile:
-
GHS Classification (Inferred): Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.
-
Signal Word: Danger
-
Hazard Statements (Inferred): H314: Causes severe skin burns and eye damage.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
6-Phenyl-5-hexenoic acid is a compound of significant interest due to its structural versatility. Its physicochemical and spectral properties are well-defined by its constituent functional groups. The availability of reliable synthetic and purification protocols enables its use as a foundational building block in multi-step organic synthesis. Its primary value lies in its role as an intermediate, providing a robust scaffold for the development of complex molecules with potential applications in medicinal chemistry, particularly in the fields of antiviral and neuroprotective drug discovery. Adherence to strict safety protocols is essential when handling this and related corrosive organic acids.
References
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Table of Characteristic IR Absorptions. Available from: [Link]
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6-Phenyl-5-hexenoic acid, methyl ester. PubChem. Available from: [Link]
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6-Phenyl-5-hexenoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]
-
Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis of (Z)-6-phenyl-5-hexenoic acid. PrepChem.com. Available from: [Link]
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hexanoic acid, 142-62-1. The Good Scents Company. Available from: [Link]
-
Practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid: A key intermediate for a therapeutic drug for neurodegenerative diseases. ResearchGate. Available from: [Link]
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0310636). NP-MRD. Available from: [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
-
6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic Acids as Dual Inhibitors of Recombinant HIV-1 Integrase and Ribonuclease H, Synthesized by a Parallel Synthesis Approach. PMC. Available from: [Link]
- Isolation and purification of 6-aminocaproic acid. Google Patents.
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- 3. 6-Phenylhexanoic acid(5581-75-9) 13C NMR spectrum [chemicalbook.com]
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- 5. CAS 121365-22-8: 5-Hexenoic acid, 4-oxo-6-phenyl-, (5E)- [cymitquimica.com]
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The Definitive Guide to the Structural Elucidation of 6-Phenyl-5-hexenoic Acid
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 6-phenyl-5-hexenoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a narrative grounded in scientific integrity and practical expertise. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.
Introduction: The Analytical Challenge
6-Phenyl-5-hexenoic acid (C₁₂H₁₄O₂) is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, comprising a phenyl ring, a carbon-carbon double bond, and a carboxylic acid functional group, presents a classic yet engaging challenge for structural determination. The unambiguous assignment of its constitution and stereochemistry requires a multi-faceted analytical approach, integrating data from various spectroscopic techniques. This guide will systematically walk through the process, from initial elemental analysis to the fine details revealed by two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Foundational Analysis: Determining the Molecular Blueprint
Before delving into complex spectroscopic methods, the foundational characteristics of the molecule must be established. This begins with determining the molecular formula and the degree of unsaturation, which provides the first clues to the structural puzzle.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the cornerstone for determining the precise molecular formula of an unknown compound.[1] Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: A dilute solution of 6-phenyl-5-hexenoic acid is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids. In negative ion mode, the molecule will be deprotonated to form [M-H]⁻.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The measured m/z of the [M-H]⁻ ion is used to calculate the neutral mass, which is then compared against theoretical masses for possible elemental compositions.
For 6-phenyl-5-hexenoic acid, the expected monoisotopic mass is 190.0994 g/mol . An HRMS experiment would yield a measured mass very close to this value, confirming the molecular formula C₁₂H₁₄O₂.
Degree of Unsaturation (DoU)
Once the molecular formula is confirmed, the degree of unsaturation can be calculated. This value represents the total number of rings and/or multiple bonds in the molecule and is a critical guide for proposing potential structures.
The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₁₂H₁₄O₂, the calculation is: DoU = 12 + 1 - (14/2) = 6
A DoU of 6 immediately suggests a high degree of unsaturation. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees of unsaturation must be accounted for by other structural features. In the context of the molecular formula, a carbonyl group (C=O) from the carboxylic acid and a carbon-carbon double bond (C=C) are the most likely candidates.
Spectroscopic Deep Dive: Assembling the Structural Fragments
With the molecular formula and degree of unsaturation in hand, we turn to spectroscopic techniques to piece together the molecular structure. The workflow typically involves Infrared (IR) spectroscopy to identify functional groups, followed by a comprehensive analysis of 1D and 2D NMR data to establish the carbon-hydrogen framework and connectivity.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for their identification.
Predicted IR Spectrum Analysis for 6-Phenyl-5-hexenoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3000 (very broad) | Strong | O-H stretch (carboxylic acid dimer) | Confirms the presence of a carboxylic acid.[3][4][5][6] The broadness is due to hydrogen bonding.[3][4][5][6] |
| ~3080-3010 | Medium-Weak | C-H stretch (aromatic and vinylic) | Indicates the presence of both a benzene ring and a C=C double bond. |
| ~2950-2850 | Medium | C-H stretch (aliphatic) | Confirms the presence of sp³ hybridized C-H bonds in the alkyl chain. |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) | Strong evidence for a carbonyl group within a carboxylic acid.[3][5][6] |
| ~1640 | Medium-Weak | C=C stretch (alkene) | Confirms the presence of a carbon-carbon double bond. |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) | Characteristic absorptions for a benzene ring. |
| ~965 | Strong | C-H bend (trans-alkene) | A strong out-of-plane bend at this wavenumber is highly indicative of a trans (E) configuration for the double bond. |
| ~750, ~690 | Strong | C-H bend (monosubstituted benzene) | These two strong absorptions are characteristic of a monosubstituted phenyl group. |
The IR spectrum provides compelling evidence for all three key functional groups: a carboxylic acid, a phenyl ring, and a carbon-carbon double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[7] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, and through the correlations observed in 2D NMR experiments, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data for 6-Phenyl-5-hexenoic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad singlet | 1H | -COOH | The highly deshielded proton of the carboxylic acid, which is often broad due to hydrogen exchange.[8][9] |
| ~7.35-7.20 | multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~6.40 | doublet of triplets | 1H | H-6 | Vinylic proton adjacent to the phenyl group. It is a doublet due to coupling with H-5 and a triplet due to long-range coupling with the H-4 methylene group. |
| ~6.15 | doublet of triplets | 1H | H-5 | Vinylic proton adjacent to the alkyl chain. It is a doublet due to coupling with H-6 and a triplet due to coupling with the H-4 methylene group. |
| ~2.40 | triplet | 2H | H-2 | Methylene group alpha to the carbonyl group, deshielded by the electron-withdrawing effect of the carbonyl. |
| ~2.25 | quartet | 2H | H-4 | Methylene group adjacent to the double bond. |
| ~1.80 | quintet | 2H | H-3 | Methylene group beta to the carbonyl group. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data for 6-Phenyl-5-hexenoic Acid
| Chemical Shift (ppm) | Assignment | Rationale |
| ~179 | C-1 (C=O) | Carbonyl carbon of the carboxylic acid, highly deshielded.[6][10] |
| ~137 | C-ipso (Ar) | Quaternary carbon of the phenyl ring attached to the alkene. |
| ~131 | C-6 | Vinylic carbon attached to the phenyl ring. |
| ~129 | C-5 | Vinylic carbon attached to the alkyl chain. |
| ~128.5 | C-ortho/meta (Ar) | Aromatic carbons. |
| ~127 | C-para (Ar) | Aromatic carbon. |
| ~126 | C-ortho/meta (Ar) | Aromatic carbons. |
| ~34 | C-2 | Methylene carbon alpha to the carbonyl. |
| ~32 | C-4 | Methylene carbon adjacent to the double bond. |
| ~24 | C-3 | Methylene carbon beta to the carbonyl. |
2D NMR Spectroscopy: Unambiguous Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary to definitively establish the connectivity of the molecular fragments.[11][12]
Workflow for 2D NMR Analysis
Caption: Workflow for structure elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[7] In the COSY spectrum of 6-phenyl-5-hexenoic acid, we would expect to see correlations between:
-
H-2 and H-3
-
H-3 and H-4
-
H-4 and H-5
-
H-5 and H-6 This would confirm the integrity of the hexenoic acid chain.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[11] This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[3][11] This is particularly useful for identifying quaternary carbons and for connecting the different spin systems identified in the COSY spectrum. Key HMBC correlations for 6-phenyl-5-hexenoic acid would include:
-
H-2 to C-1 (carbonyl) and C-3
-
H-4 to C-5 and C-6
-
H-6 to the ipso, ortho, and meta carbons of the phenyl ring.
-
Visualizing the Structure with Key HMBC Correlations
Caption: Key HMBC correlations confirming the structure of 6-phenyl-5-hexenoic acid.
Conclusion: A Validated and Cohesive Structure
By systematically integrating the data from HRMS, IR, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 6-phenyl-5-hexenoic acid. The molecular formula of C₁₂H₁₄O₂ and a degree of unsaturation of 6 are established by HRMS. IR spectroscopy confirms the presence of a carboxylic acid, a phenyl group, and an alkene. Finally, a detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC NMR data allows for the unambiguous assignment of all atoms and their connectivity, leading to the final, validated structure. This rigorous, multi-technique approach exemplifies the principles of modern structural elucidation, providing a high degree of confidence in the final assignment.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
PubChem. (n.d.). 6-Phenyl-5-hexenoic acid, methyl ester. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2017, August 17). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Example 9. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Biological Potential and Medicinal Chemistry of 6-Phenyl-5-hexenoic Acid Derivatives
[1][2]
Executive Summary
6-Phenyl-5-hexenoic acid represents a privileged chemical scaffold in drug discovery, characterized by a lipophilic styryl "cap" connected to a polar "warhead" (carboxylic acid) via a flexible aliphatic linker. While the parent compound exhibits modest biological activity as a metabolite, its derivatives—particularly
-
Peptidomimetics & Antimicrobials: As non-proteinogenic amino acid building blocks (e.g., in cationic antimicrobial peptides).
-
Epigenetic & Metabolic Modulation: As inhibitors of Histone Deacetylase (HDAC) and modulators of ROR
t, targeting cancer and autoimmune pathways.
This guide details the Structure-Activity Relationships (SAR), mechanisms of action, and validated experimental protocols for these derivatives.
Chemical Scaffold & Structural Activity Relationship (SAR)
The core structure consists of three domains: the Hydrophobic Tail (Phenyl ring), the Linker Region (Alkenyl chain), and the Polar Head (Carboxylic acid or derivative).
SAR Analysis
-
The Styryl Cap (C5=C6-Ph): The rigidity of the C5-C6 double bond (typically trans or E configuration) locks the phenyl ring in a specific orientation, enhancing binding affinity to hydrophobic pockets (e.g., the HDAC tube or ROR
t ligand-binding domain) compared to fully saturated analogs. -
The Linker Length: The 6-carbon chain is critical. Shortening the chain (e.g., to 4-phenyl-3-butenoic acid) shifts activity towards simple antifungal properties, while the 6-carbon length allows for the introduction of functional groups (amino, oxo) at the C3 or C4 positions, creating mimics of biological substrates like acetylated lysine.
-
C3-Functionalization (Amino Derivatives): Introduction of an amino group at C3 yields 3-amino-6-phenyl-5-hexenoic acid , a
-amino acid analog of phenylalanine. This creates "hybrid" peptides resistant to proteolysis.
Visualization: Chemical Space & SAR
Figure 1: Structural decomposition of the 6-phenyl-5-hexenoic acid scaffold and its functional derivatives.
Therapeutic Applications & Mechanisms[3][4][5]
A. Peptidomimetics and Antimicrobials
The derivative (R)-3-amino-6-phenyl-5-hexenoic acid is a critical intermediate.[1][2] It serves as a
-
Mechanism: When incorporated into peptide backbones, the extra methylene group and the rigid styryl side chain disrupt standard
-helix formation, inducing unique secondary structures (e.g., -turns/hairpins) that are unrecognizable to host proteases. -
Application: It is used in the synthesis of Cationic Antimicrobial Peptides (AMPs) . These engineered peptides disrupt bacterial membranes (innate immunity mimetics) but possess enhanced stability in serum due to the non-natural amino acid backbone.
B. Anticancer Activity (HDAC Inhibition)
Structural analogs such as 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) have demonstrated potent anticancer activity.[3]
-
Mechanism: These compounds act as Histone Deacetylase (HDAC) Inhibitors .[4][3][5]
-
The hydrophobic phenyl group enters the HDAC active site tube.
-
The linker positions the "warhead" (often a hydroxamic acid or a keto-acid mimic) near the Zinc ion (
) at the catalytic center. -
Inhibition prevents the removal of acetyl groups from histone lysine residues.[4]
-
Result: Hyperacetylation of histones opens chromatin structure, reactivating silenced tumor suppressor genes (e.g., p21), leading to cell cycle arrest and apoptosis.
-
-
Potency: AOPHA-Me exhibits IC50 values in the micromolar range, often 30-fold more potent than shorter-chain analogs like 4-phenyl-3-butenoic acid (PBA).[3]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid
A standard workflow for generating the peptidomimetic building block.
Reagents: Cinnamyl bromide, N-Acyloxazolidinone chiral auxiliary, LiHMDS, TFA.
-
Alkylation: React the lithiated chiral oxazolidinone enolate with cinnamyl bromide at -78°C to install the styryl side chain with high diastereoselectivity.
-
Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 to yield the free acid.
-
Homologation (Arndt-Eistert): Convert the
-amino acid precursor to the -amino acid via diazoketone formation and Wolff rearrangement (if starting from shorter chain) OR direct synthesis via Reformatsky-type reaction with cinnamaldehyde. -
Protection: React the free amine with Fmoc-OSu in dioxane/water (1:1) with NaHCO3.
-
Purification: Acidify to pH 2, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.
-
QC: Verify purity via HPLC (>98%) and stereochemistry via chiral column chromatography.
Protocol 2: In Vitro HDAC Inhibition Assay
Self-validating colorimetric assay to test keto-derivative potency.
Materials:
-
HeLa nuclear extract (source of HDACs).
-
Substrate: Colorimetric Lysine substrate (e.g., Boc-Lys(Ac)-pNA).
-
Reference Inhibitor: Trichostatin A (TSA).
Steps:
-
Preparation: Dilute test compounds (6-phenyl-5-hexenoic derivatives) in DMSO to concentrations ranging from 0.1
M to 100 M. -
Incubation: Mix 10
L of compound with 15 L of HeLa nuclear extract in 96-well plate. Incubate at 37°C for 15 mins. -
Reaction: Add 25
L of Substrate solution. Incubate at 37°C for 30 mins. -
Termination: Add 50
L of Developer solution (containing Trypsin). Trypsin cleaves the deacetylated substrate, releasing the chromophore (pNA). -
Readout: Measure Absorbance at 405 nm.
-
Validation:
-
Negative Control: DMSO only (100% Activity).
-
Positive Control: TSA (1
M) (<5% Activity). -
Calculation: % Inhibition =
.
-
Visualization: HDAC Inhibition Mechanism
Figure 2: Mechanistic pathway of HDAC inhibition by phenyl-hexenoic acid derivatives.
Data Summary: Comparative Biological Activity
| Compound Variant | Primary Target | Activity Metric | Key Application |
| 6-Phenyl-5-hexenoic acid (Parent) | Bacterial Membranes | Low (Metabolite) | Synthetic Intermediate / Fungal Metabolite |
| 4-Phenyl-3-butenoic acid (Analog) | Fungal Enzymes | IC50 ~ 10-50 | Antifungal (Agrochemistry) |
| AOPHA-Me (Keto-derivative) | HDAC 1 & 2 | IC50 < 5 | Anticancer (Solid Tumors) |
| Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic | Peptidases (Resistance) | N/A (Building Block) | Stable Antimicrobial Peptides |
References
-
Discovery of HDAC Inhibitors: Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.[3] (Source: NIH/PubMed).[6] Link
-
Peptidomimetic Building Blocks: Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery.[1] (Source: NBInno). Link
-
Antifungal Activity: Isolation and Antifungal Activity of 4-phenyl-3-butenoic Acid From Streptomyces Koyangensis. (Source: J Agric Food Chem). Link
-
Metabolite Profiling: Disentangling the Complexity of a Hexa-Herbal Chinese Medicine... Predicting Active Components. (Source: Frontiers in Pharmacology). Link
-
ROR
t Inverse Agonists: Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as ROR t Inverse Agonists. (Source: ResearchGate). Link
Sources
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- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Reactive Sites of 6-Phenyl-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-5-hexenoic acid is a bifunctional organic molecule that holds significant interest for organic synthesis and medicinal chemistry. Its structure, incorporating a carboxylic acid, a carbon-carbon double bond, and a phenyl group, presents multiple avenues for chemical modification. This guide provides a comprehensive analysis of the reactive sites of 6-phenyl-5-hexenoic acid, offering insights into its chemical behavior and potential applications in drug discovery and development.[1]
Molecular Structure and Physicochemical Properties
6-Phenyl-5-hexenoic acid (C12H14O2) possesses a molecular weight of 190.24 g/mol .[2] It is a yellowish oil, soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[2] The molecule's reactivity is dictated by the interplay of its three primary functional groups: the carboxylic acid, the alkene, and the phenyl ring.
| Property | Value | Source |
| Molecular Formula | C12H14O2 | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Boiling Point | 188-190 °C (at 10 Torr) | [2] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.78 ± 0.10 | [2] |
| Form | Oil | [2] |
| Color | Yellowish | [2] |
Analysis of Reactive Sites
The unique arrangement of functional groups in 6-phenyl-5-hexenoic acid gives rise to distinct reactive centers, each with its own characteristic set of reactions.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety is a versatile functional group capable of undergoing a variety of transformations.
-
Deprotonation and Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.[3] This is often the first step in activating the carboxyl group for further reactions.
-
Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles.[4][5] This leads to the substitution of the hydroxyl group.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields esters.[6]
-
Amide Formation: While direct reaction with amines can be difficult due to salt formation, the use of coupling agents like dicyclohexylcarbodiimide (DCC) facilitates the formation of amides.[5]
-
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride.[7] This intermediate is a key precursor for the synthesis of esters, amides, and anhydrides.[7]
-
-
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[6]
Caption: Key reactions of the carboxylic acid group.
The Carbon-Carbon Double Bond (-CH=CH-)
The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles. This is a primary site for addition reactions.[8][9]
-
Electrophilic Addition:
-
Hydrohalogenation: Addition of hydrogen halides (HX) across the double bond. The regioselectivity of this reaction (Markovnikov or anti-Markovnikov) can be controlled by the reaction conditions.[9]
-
Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.[10]
-
Halogenation: Addition of halogens (e.g., Br2, Cl2) to form a dihalide.[6] The reaction of 5-hexenoic acid with bromine is a known example.[11]
-
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H2 and a metal catalyst like Pd/C).[6]
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O3) or potassium permanganate (KMnO4) can cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[6][8]
Caption: Common reactions involving the alkene moiety.
The Phenyl Group (-C6H5)
The phenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring.[12] The vinyl group attached to the phenyl ring acts as an activating, ortho-, para-directing group.[13][14] This is because the vinyl group can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the attack at the ortho and para positions.[13]
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, primarily at the ortho and para positions.
-
Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination), halogens can be introduced onto the aromatic ring.
-
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the phenyl ring using an alkyl halide or acyl halide and a Lewis acid catalyst.
Caption: Electrophilic substitution reactions on the phenyl ring.
Experimental Protocols
The following are representative, detailed methodologies for probing the reactivity of 6-phenyl-5-hexenoic acid.
Protocol 1: Esterification of 6-Phenyl-5-hexenoic Acid
Objective: To synthesize the methyl ester of 6-phenyl-5-hexenoic acid.
Causality: This protocol utilizes the principle of Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Methodology:
-
To a solution of 6-phenyl-5-hexenoic acid (1.0 g, 5.26 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 6-phenyl-5-hexenoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Bromination of the Alkene Moiety
Objective: To synthesize 5,6-dibromo-6-phenylhexanoic acid.
Causality: This protocol demonstrates the electrophilic addition of bromine across the carbon-carbon double bond. The electron-rich double bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. A similar procedure is documented for the bromination of 5-hexenoic acid.[11]
Methodology:
-
Dissolve 6-phenyl-5-hexenoic acid (1.0 g, 5.26 mmol) in a suitable solvent like dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (0.84 g, 5.26 mmol) in dichloromethane (10 mL) dropwise to the cooled solution with stirring.
-
Continue stirring at 0 °C for 1-2 hours, or until the bromine color disappears.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Evaporate the solvent under reduced pressure to yield the crude 5,6-dibromo-6-phenylhexanoic acid.
-
The product can be purified by recrystallization or column chromatography.
Conclusion
6-Phenyl-5-hexenoic acid is a molecule with a rich and varied chemistry, owing to the presence of three distinct reactive sites. A thorough understanding of the reactivity of the carboxylic acid, the alkene, and the phenyl group is crucial for its effective utilization in the synthesis of novel compounds. The protocols and analyses presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their scientific endeavors. The ability to selectively modify each functional group opens up a vast chemical space for the design and synthesis of new therapeutic agents and other valuable organic molecules.
References
-
PrepChem.com. Synthesis of (Z)-6-phenyl-5-hexenoic acid. Available from: [Link]
-
Filo. Styrene (vinylbenzene) undergoes electrophilic aromatic substitution much... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery. Available from: [Link]
-
ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Available from: [Link]
-
ChemSynthesis. 5-hexenoic acid. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
PubChem. 6-Phenyl-5-hexenoic acid, methyl ester. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Summary of Alkene Reactions. Available from: [Link]
-
ResearchGate. A computational study of the mechanism for the C6H5+CH2O reaction. Available from: [Link]
-
Pearson+. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut.... Available from: [Link]
-
Khan Academy. Carboxylic acid reactions overview. Available from: [Link]
-
PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. Available from: [Link]
-
University of Calgary. Reactions of Alkenes. Available from: [Link]
-
The Organic Chemistry Tutor. Alkene Reactions. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]
-
SlidePlayer. Reactions of Carboxylic acids Three types of reactions: 1. Replacement of OH group 2. alteration of the carbonyl group 3. re. Available from: [Link]
-
MDPI. A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[2][15]diazino [4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Available from: [Link]
-
Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Available from: [Link]
-
ScienceOpen. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Available from: [Link]
-
ResearchGate. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. Available from: [Link]
-
ACS Publications. One-Pot Synthesis of α-Alkyl Styrene Derivatives | ACS Omega. Available from: [Link]
-
FuseSchool - Global Education. GCSE Chemistry - Addition Reactions of Alkenes. Available from: [Link]
-
Michigan State University. Carboxylic Acid Reactivity. Available from: [Link]
-
The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions of Benzene Review. Available from: [Link]
-
Cheméo. Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Available from: [Link]
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- 15. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Laboratory Preparation of 6-Phenyl-5-hexenoic Acid
This Application Note is designed for research scientists and process chemists requiring a robust, reproducible protocol for the synthesis of 6-Phenyl-5-hexenoic acid . This compound is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., analogs of SAHA) and various fragrance compounds.
The guide details two complementary synthetic strategies:
-
The Wittig Olefination: Best for generating the (Z)-isomer or when building the carbon chain from benzaldehyde.
-
The Heck Cross-Coupling: Best for generating the (E)-isomer with high stereoselectivity and atom economy.
Introduction & Retrosynthetic Analysis
Compound: 6-Phenyl-5-hexenoic acid CAS: 16424-56-9 (General), 5636-68-0 (Oxo-derivative reference), 85396-64-1 (Methyl ester) Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol
The synthesis of 6-phenyl-5-hexenoic acid can be approached by disconnecting the C5-C6 double bond (Wittig) or the C6-Phenyl bond (Heck).
Retrosynthetic Logic (DOT Diagram)
Caption: Retrosynthetic analysis showing the two primary disconnection strategies: Wittig Olefination (Red) and Heck Coupling (Green).
Method A: Wittig Olefination (Z-Selective/Mixture)
Strategic Utility: This method constructs the carbon skeleton from widely available benzaldehyde and 5-bromovaleric acid derivatives. It is the preferred route when the specific alkene starting material (5-hexenoic acid) is unavailable or when the (Z)-cis isomer is specifically required (using non-stabilized ylide conditions).
Reaction Mechanism
The reaction involves the deprotonation of (4-carboxybutyl)triphenylphosphonium bromide to form a phosphorus ylide.
-
Critical Note: Since the starting material is a carboxylic acid, 2 equivalents of base are required: the first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second deprotonates the
-carbon to form the active ylide.
Protocol Parameters
| Parameter | Specification | Reason |
| Reagent A | (4-Carboxybutyl)triphenylphosphonium bromide | Precursor to the ylide. |
| Reagent B | Benzaldehyde (Freshly distilled) | Electrophile. Oxidation products (benzoic acid) quench the ylide. |
| Base | Sodium Bis(trimethylsilyl)amide (NaHMDS) or KOtBu | Strong, bulky base to ensure complete deprotonation without nucleophilic attack. |
| Solvent | Anhydrous THF | Strictly anhydrous to prevent protonation of the ylide. |
| Temperature | 0°C to RT | Low temp favors kinetic control (Z-selectivity). |
Step-by-Step Procedure
Scale: 10 mmol
-
Phosphonium Salt Preparation (If not purchased):
-
Reflux 5-bromovaleric acid (1.81 g, 10 mmol) and Triphenylphosphine (2.62 g, 10 mmol) in dry acetonitrile (20 mL) for 24 hours.
-
Cool, filter the white precipitate, wash with cold ether, and dry under vacuum. Yield is typically >90%.[1]
-
-
Ylide Generation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add (4-carboxybutyl)triphenylphosphonium bromide (4.43 g, 10 mmol) and Anhydrous THF (40 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add NaHMDS (1.0 M in THF) (21 mL, 21 mmol, 2.1 equiv ) dropwise via syringe over 15 minutes.
-
Observation: The solution should turn a deep orange/red color, indicating ylide formation. Stir at 0°C for 30–45 minutes.
-
-
Coupling:
-
Add Benzaldehyde (1.06 g, 10 mmol) dropwise to the ylide solution at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 4:1). The aldehyde spot should disappear.
-
-
Workup & Purification:
-
Quench: Add water (20 mL) and 1M NaOH (10 mL) to ensure the product is in the aqueous layer (as the carboxylate salt).
-
Wash: Extract the aqueous layer with Diethyl Ether (2 x 30 mL) to remove Triphenylphosphine oxide (TPPO) and unreacted neutrals. Discard the organic layer.
-
Acidification: Acidify the aqueous layer to pH ~2 using 2M HCl. The product will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil often contains Z/E isomers. Purify via silica gel column chromatography (Gradient: 5%
20% EtOAc in Hexanes).
-
Experimental Workflow (DOT Diagram)
Caption: Operational workflow for the Wittig synthesis of 6-Phenyl-5-hexenoic acid.
Method B: Heck Cross-Coupling (E-Selective)
Strategic Utility: This is the modern "Atom Economic" route. It is highly selective for the (E)-trans isomer due to the thermodynamics of the palladium catalytic cycle (syn-elimination).
Reaction Mechanism
The reaction utilizes a Pd(0)/Pd(II) cycle to couple Iodobenzene with 5-hexenoic acid.
-
Expert Insight: While 5-hexenoic acid has a terminal alkene, the Heck reaction typically occurs at the terminal position. However, migration of the double bond (isomerization) is a risk. Using lower temperatures and specific ligands (like PPh3) helps stabilize the active species.
Protocol Parameters
| Parameter | Specification | Reason |
| Substrate A | Iodobenzene | More reactive than bromobenzene, allowing milder conditions. |
| Substrate B | 5-Hexenoic Acid | The alkene component.[2][3] |
| Catalyst | Pd(OAc)₂ (5 mol%) | Precursor to active Pd(0). |
| Ligand | Triphenylphosphine (PPh₃) (10-20 mol%) | Stabilizes Pd(0) and promotes the catalytic cycle. |
| Base | Triethylamine (Et₃N) | Neutralizes the HI generated during the reaction. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents facilitate the coupling. |
Step-by-Step Procedure
Scale: 5 mmol
-
Setup:
-
In a pressure tube or RBF equipped with a condenser, add Iodobenzene (1.02 g, 5 mmol), 5-Hexenoic acid (0.63 g, 5.5 mmol), Pd(OAc)₂ (56 mg, 0.25 mmol), and PPh₃ (131 mg, 0.5 mmol).
-
Dissolve in Acetonitrile (15 mL).
-
Add Triethylamine (1.4 mL, 10 mmol).
-
-
Reaction:
-
Purge the vessel with Nitrogen/Argon for 5 minutes.
-
Heat the mixture to 80–90°C for 12–16 hours.
-
Monitoring: The reaction mixture will darken (Pd black formation indicates catalyst death, but solution should remain dark brown during active catalysis).
-
-
Workup:
-
Cool to RT. Concentrate the solvent under reduced pressure.
-
Dissolve the residue in 1M NaOH (20 mL) and wash with Diethyl Ether (2 x 20 mL) to remove unreacted iodobenzene and organic impurities.
-
Acidify the aqueous layer with 2M HCl to pH 2.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Purification:
-
Recrystallization from Hexane/Ether is often possible for the E-isomer, or silica gel chromatography (15% EtOAc in Hexane).
-
Characterization & Data Analysis
Distinguishing the stereoisomers is crucial. The coupling constant (
Comparative NMR Data Table
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Alkene Protons ( | 6.35 – 6.50 ppm | 5.60 – 5.80 ppm |
| Coupling Constant ( | 15.8 – 16.2 Hz (Large) | 11.0 – 11.8 Hz (Small) |
| Appearance | Clear doublet of triplets | Clear doublet of triplets |
| IR (C=C stretch) | ~965 cm⁻¹ (Strong) | ~700–750 cm⁻¹ (Weak) |
Key Peaks (CDCl₃, 400 MHz):
-
Carboxylic Acid (-COOH): Broad singlet > 10.0 ppm.
-
Aromatic Protons: Multiplet 7.20 – 7.40 ppm.
-
Vinylic Protons: Two signals in the 5.5 – 6.5 ppm region (depending on isomer).
-
Aliphatic Chain:
- -CH₂ (to COOH): Triplet ~2.4 ppm.
-
Allylic CH₂: Quartet/Multiplet ~2.2 – 2.3 ppm.
-
Internal CH₂: Quintet ~1.8 ppm.
References
-
Preparation of (Z)-6-phenyl-5-hexenoic acid. PrepChem. Available at: [Link] (Accessed Feb 7, 2026).
-
Wittig Reaction Protocol. University of Missouri-Kansas City. Available at: [Link] (Accessed Feb 7, 2026).
-
Heck Reaction Mechanism and Conditions. Chemistry LibreTexts. Available at: [Link] (Accessed Feb 7, 2026).
-
PubChem Compound Summary for CID 5371757 (Methyl ester derivative). National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 7, 2026).
Sources
role of 6-Phenyl-5-hexenoic acid in developing new drug candidates
This guide details the application of 6-Phenyl-5-hexenoic acid (and its derivatives) as a privileged scaffold in medicinal chemistry, specifically for the development of Histone Deacetylase (HDAC) inhibitors and stable peptidomimetics.
Executive Summary & Rationale
6-Phenyl-5-hexenoic acid (CAS: 16424-56-9) serves as a critical "linker-cap" intermediate in the synthesis of targeted therapeutics. Its structural utility lies in its three distinct domains:
-
The Phenyl "Cap": A hydrophobic moiety that interacts with the rim of enzyme active sites (specifically HDACs).
-
The Alkenyl "Linker": The C5-C6 double bond provides conformational rigidity (unlike saturated hexanoic acid), pre-organizing the molecule for binding and reducing the entropic penalty upon docking.
-
The Carboxylic "Warhead Precursor": The acid group is readily convertible into zinc-binding groups (ZBGs) such as hydroxamic acids or benzamides, which are essential for metalloenzyme inhibition.
This compound is primarily used to develop HDAC Inhibitors (similar to Vorinostat/SAHA and Belinostat) and as a precursor for Non-Natural Amino Acids (e.g., Fmoc-3-amino-6-phenyl-5-hexenoic acid) in peptide drug design.
Mechanistic Role in Drug Design
A. The "Cap-Linker-ZBG" Pharmacophore Model
In the development of HDAC inhibitors, 6-Phenyl-5-hexenoic acid acts as the structural backbone. The carboxylic acid is chemically modified to coordinate the catalytic Zinc ion (
-
Pharmacophore Mapping:
-
Cap Group (Phenyl): Occupies the solvent-exposed surface groove.
-
Linker (Hexenoic Chain): Spans the narrow hydrophobic channel. The
-bond at C5 restricts rotation, potentially enhancing selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1). -
ZBG (Hydroxamate/Benzamide): Chelates the
ion, blocking deacetylation of histone lysines.
-
B. Peptidomimetic Stabilization
Derivatives of this acid (specifically the
C. Visualization: Mechanism of Action
The following diagram illustrates how the 6-Phenyl-5-hexenoic acid scaffold integrates into the HDAC active site.
Caption: Pharmacophore mapping of the scaffold into the HDAC active site. The acid terminus is converted to a Zinc-Binding Group (ZBG).
Experimental Protocols
Protocol A: Synthesis of Hydroxamic Acid Analogues
Objective: To convert the 6-Phenyl-5-hexenoic acid precursor into a bioactive hydroxamate-based HDAC inhibitor.
Rationale: The carboxylic acid itself is a weak zinc binder. Conversion to hydroxamic acid (
Reagents Required:
-
6-Phenyl-5-hexenoic acid (1.0 eq)
-
Ethyl chloroformate or TBTU (Coupling agent)
-
Hydroxylamine hydrochloride (
) -
Potassium Hydroxide (KOH) in Methanol[1]
-
Tetrahydrofuran (THF) and Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve 6-Phenyl-5-hexenoic acid (1 mmol) in anhydrous THF (10 mL) at 0°C. Add Triethylamine (1.2 eq) followed by Ethyl Chloroformate (1.1 eq). Stir for 30 mins to form the mixed anhydride.
-
Note: Alternatively, convert to methyl ester first using MeOH/H2SO4 if storing the intermediate.
-
-
Hydroxylamine Preparation: In a separate flask, prepare a solution of hydroxylamine by adding KOH (1.5 eq) to
(1.5 eq) in Methanol at 0°C. Filter off the KCl precipitate. -
Coupling: Add the freshly prepared hydroxylamine solution to the activated acid mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The hydroxamic acid will appear more polar than the starting acid.
-
Workup: Quench with 1N HCl (carefully, to pH ~6). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from acetonitrile or purify via flash chromatography. Hydroxamic acids often stain red/purple with
stain on TLC.
Protocol B: In Vitro HDAC Fluorometric Activity Assay
Objective: To validate the biological activity of the synthesized 6-phenyl-5-hexenoic acid derivative. Method: A two-step enzymatic reaction using a fluorogenic acetylated lysine substrate.
Materials:
-
Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin or Lysyl endopeptidase.
-
Test Compound: The hydroxamate derivative synthesized in Protocol A.
Workflow:
| Step | Action | Critical Parameter |
| 1. Incubation | Mix HDAC enzyme + Test Compound (serial dilutions) + Assay Buffer (Tris-HCl pH 8.0). | Incubate 30 min @ 37°C to allow inhibitor binding. |
| 2. Substrate | Add Fluorogenic Substrate (50 | Reaction time: 30–60 min. Deacetylation occurs here. |
| 3. Development | Add Developer solution (Trypsin). | Trypsin cleaves only deacetylated lysine, releasing the fluorophore (AMC). |
| 4. Readout | Measure Fluorescence (Ex: 360nm / Em: 460nm). | Signal is proportional to HDAC activity. |
Data Analysis:
Calculate % Inhibition using the formula:
Logical Workflow: From Scaffold to Lead Candidate
The following decision tree outlines the development process using this scaffold.
Caption: Decision matrix for utilizing the scaffold in small molecule vs. peptide drug discovery.
References
-
Preparation of Hydroxamic Acids: Massoudi, A. et al. (2025). Methods for Hydroxamic Acid Synthesis. National Institutes of Health (PMC).
-
HDAC Inhibitor Pharmacophores: Bertrand, P. (2010). Inside HDAC with HDAC inhibitors. European Journal of Medicinal Chemistry.
-
Peptidomimetic Intermediates: Ningbo Inno Pharmchem. (2026). Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery.
-
Metabolic Probes: Li, X. et al. (2018). Disentangling the Complexity of a Hexa-Herbal Chinese Medicine... LC-MS-Based Metabolite Profiles. Frontiers in Pharmacology.
-
Chemical Properties: PubChem. (2025). 6-Phenyl-5-hexenoic acid, methyl ester Compound Summary. National Library of Medicine.
Sources
Application Notes and Protocols for the Purification of 6-Phenyl-5-hexenoic Acid
Introduction: The Importance of Purity in Drug Discovery and Development
6-Phenyl-5-hexenoic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif, featuring both a phenyl ring and a carboxylic acid functionality connected by a flexible hexenoic chain, makes it a versatile scaffold for accessing a wide range of biologically active molecules. As with any compound intended for use in pharmaceutical research and development, achieving a high degree of purity is not merely a desirable outcome but a critical necessity. Impurities, even in trace amounts, can lead to misleading biological data, interfere with downstream chemical transformations, and pose significant safety risks.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a detailed exploration of the fundamental principles and practical methodologies for the purification of 6-phenyl-5-hexenoic acid. The protocols herein are presented as self-validating systems, with an emphasis on the causality behind experimental choices to empower the researcher with the knowledge to adapt and troubleshoot as needed.
Physicochemical Properties Guiding Purification Strategy
A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₂H₁₄O₂ | --- |
| Molecular Weight | 190.24 g/mol | --- |
| Appearance | Yellowish Oil | Crystallization may be challenging; distillation and chromatography are suitable. |
| Boiling Point | 188-190 °C at 10 Torr | Distillation under reduced pressure is a viable method for purification.[1] |
| pKa (Predicted) | 4.78 ± 0.10 | The acidic nature allows for purification via acid-base extraction.[1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol.[1] Limited solubility in water.[2] | Provides a basis for selecting solvents for chromatography and crystallization. |
Method 1: Acid-Base Extraction for Initial Purification
Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds from a mixture based on their different solubilities in aqueous and organic solvents at various pH levels.[3][4] For 6-phenyl-5-hexenoic acid, its carboxylic acid group can be deprotonated by a weak base to form a water-soluble carboxylate salt.[2][5] This salt will partition into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which will precipitate or can be extracted back into an organic solvent.[4][6]
Causality of Experimental Choices:
-
Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base like sodium hydroxide (NaOH). This is because a strong base could potentially hydrolyze any ester impurities or promote side reactions. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without affecting other less acidic functional groups.[5]
-
Solvent Selection: A water-immiscible organic solvent in which 6-phenyl-5-hexenoic acid is soluble, such as diethyl ether or ethyl acetate, is chosen for the initial dissolution of the crude product.
Experimental Workflow: Acid-Base Extraction
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Video: Extraction - Concept [jove.com]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
Application Notes & Protocols: Enzymatic Synthesis of 6-Phenyl-5-hexenoic Acid Derivatives
Introduction
6-Phenyl-5-hexenoic acid and its derivatives are valuable scaffolds in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and specialty materials. Traditional chemical routes to these compounds often require harsh conditions, stoichiometric reagents, and complex purification steps. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, offers a compelling green alternative. This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-phenyl-5-hexenoic acid derivatives, designed for researchers, scientists, and drug development professionals. We will explore various enzymatic strategies, with a primary focus on lipase-catalyzed reactions, and provide the foundational knowledge to adapt these methods for diverse synthetic targets.
Section 1: Selecting the Optimal Biocatalytic Strategy
The functional groups of 6-phenyl-5-hexenoic acid—a carboxylic acid and a carbon-carbon double bond—present multiple handles for enzymatic modification. The choice of enzyme dictates the type of derivative that can be synthesized.
-
Lipases/Esterases: These are the most common and robust enzymes for this application. They catalyze the formation of ester or amide bonds at the carboxylic acid terminus. Lipases like Candida antarctica Lipase B (CALB) are renowned for their broad substrate scope, high stability in organic solvents, and commercial availability, making them an excellent starting point for synthesizing ester and amide derivatives.[1][2]
-
Ene-Reductases (ERs): Belonging to the Old Yellow Enzyme (OYE) family, these enzymes can selectively reduce the activated C=C double bond of the hexenoic acid backbone to yield saturated 6-phenylhexanoic acid derivatives. This is particularly useful for creating chiral centers if the substitution pattern allows.[3][4]
-
Transaminases (TAs): While not acting directly on the parent acid, transaminases can be used in multi-step cascades. For instance, a keto-analogue of the target molecule could be asymmetrically aminated to produce a chiral amino acid derivative, a highly valuable building block in pharmaceutical synthesis.[5][6]
The selection of the biocatalyst is therefore the critical first step, guided by the desired final product structure. The diagram below illustrates these primary synthetic routes.
Sources
- 1. Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids [file.scirp.org]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
Troubleshooting & Optimization
common challenges in 6-Phenyl-5-hexenoic acid synthesis
Technical Support Center: Synthesis of 6-Phenyl-5-hexenoic Acid
Subject: Troubleshooting & Optimization Guide for C12-Aryl-Alkenoic Acid Synthesis Ticket ID: CHEM-SUP-6PH5 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
6-Phenyl-5-hexenoic acid is a critical intermediate, often employed as a linker in histone deacetylase (HDAC) inhibitors (e.g., SAHA analogs) and as a probe in fatty acid metabolism studies. Its synthesis presents a classic organic chemistry dichotomy: the Wittig reaction offers accessible starting materials but struggles with stereocontrol and purification, while Cross-Metathesis (CM) offers superior stereoselectivity but requires expensive catalysts and careful stoichiometry.
This guide addresses the three most reported user challenges:
-
Stereocontrol: Achieving high E (trans) vs. Z (cis) ratios.
-
Stoichiometry: Managing the free carboxylic acid moiety during base-mediated reactions.
-
Purification: Efficient removal of Triphenylphosphine Oxide (TPPO) and isomer separation.
Part 1: Strategic Route Selection
Before troubleshooting, ensure you are using the route best suited to your downstream application.
Decision Matrix: Wittig vs. Metathesis
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project constraints.
Part 2: Troubleshooting The Wittig Route
Core Reaction: (4-Carboxybutyl)triphenylphosphonium bromide + Benzaldehyde
Issue 1: "My reaction stalled, or yield is <20%."
Diagnosis: Incorrect Base Stoichiometry. The Science: The starting phosphonium salt contains a free carboxylic acid. The first equivalent of base is consumed immediately to deprotonate the carboxylic acid (forming the carboxylate). It does not form the ylide. You must use at least 2.0–2.2 equivalents of base to generate the reactive phosphorous ylide.
Protocol Fix:
-
Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous THF.
-
Cool to 0°C.
-
Add NaHMDS or LiHMDS (2.2 equiv) dropwise.
-
Observation: The solution should turn deep orange/red, indicating ylide formation. If it remains pale, you have not added enough base.
-
-
Stir for 30–60 mins to ensure complete dianion formation.
-
Add Benzaldehyde (0.95 equiv) slowly.
Issue 2: "I need the E-isomer, but I mostly got Z."
Diagnosis: Non-stabilized ylides (alkyl-phosphonium salts) are kinetically controlled to yield the Z-isomer (cis) via a puckered oxaphosphetane transition state. The Science: Under standard conditions (salt-free, low temp), Z-selectivity is inherent. To flip this to E, you must use the Schlosser Modification .
Protocol Fix (Schlosser Modification):
-
Perform ylide formation with PhLi (Lithium is crucial here) at –78°C.
-
Add benzaldehyde at –78°C.
-
Crucial Step: Before warming up, add a second equivalent of PhLi to deprotonate the betaine intermediate, forming a
-oxido ylide. -
Add 1.0 equiv of tert-butanol (proton source) to reprotonate. This equilibration drives the intermediate to the thermodynamically stable trans-configuration.
-
Warm to room temperature to eliminate TPPO.
Issue 3: "I cannot separate the Triphenylphosphine Oxide (TPPO)."
Diagnosis: TPPO co-elutes with the product, especially given the polarity of the carboxylic acid. The Science: TPPO is a Lewis base. It can be precipitated using Lewis acids like ZnCl2.[1]
Protocol Fix (ZnCl2 Precipitation):
-
Dissolve the crude mixture in minimal Toluene or Ethanol.
-
Add ZnCl2 (2–3 equiv) .
-
Stir for 2 hours. A bulky solid (TPPO-ZnCl2 complex) will precipitate.
-
Filter the solid.[1] The filtrate contains your product.
-
Alternative: If your product is the free acid, convert it to the methyl ester (MeOH/H2SO4) immediately. The ester is easily separated from TPPO by silica chromatography (Hexane/EtOAc), whereas the free acid streaks.
Part 3: Troubleshooting The Cross-Metathesis Route
Core Reaction: Styrene + 5-Hexenoic Acid
Issue 4: "I'm seeing massive amounts of Stilbene (Styrene dimer)."
Diagnosis: Statistical homodimerization. The Science: Styrene is a "Type I" olefin (rapid dimerizer). 5-Hexenoic acid is also a Type I olefin. Without bias, the catalyst will couple Styrene+Styrene (Stilbene) and Acid+Acid.
Protocol Fix:
-
Stoichiometry: Use Styrene in excess (2.0 to 4.0 equiv) relative to 5-hexenoic acid. Styrene is cheap; the acid is the valuable component.
-
Addition Mode: Add the 5-hexenoic acid slowly (syringe pump) to a solution of Styrene and catalyst. This keeps the concentration of the acid low, favoring Cross-Metathesis over acid-homodimerization.
Issue 5: "The reaction dies before completion."
Diagnosis: Catalyst poisoning by the free carboxylic acid. The Science: While Grubbs II and Hoveyda-Grubbs II are acid-tolerant, free carboxylic acids can sometimes coordinate to the Ruthenium center or form inactive hydrides, especially at high concentrations.
Protocol Fix:
-
Ester Protection: It is highly recommended to methylate 5-hexenoic acid before the metathesis. React Methyl 5-hexenoate with Styrene.
-
Catalyst Choice: Use Hoveyda-Grubbs 2nd Generation (1–2 mol%) . The chelating isopropoxybenzylidene ligand makes it robust against functional groups and thermally stable.
-
Reflux: Perform in DCM or Toluene at reflux (40–80°C). Metathesis is reversible and thermodynamically driven; heat helps drive the release of ethylene gas, pushing the equilibrium to the product.
Part 4: Data & Visualization
Experimental Comparison Table
| Feature | Wittig Route | Cross-Metathesis Route |
| Major Isomer | Z (Cis) - typically 80:20 | E (Trans) - typically >95:5 |
| Reagent Cost | Low (PPh3 salts are cheap) | High (Ru-catalysts are expensive) |
| Atom Economy | Poor (Generates stoichiometric TPPO) | High (Generates Ethylene gas) |
| Scalability | Good, but purification is the bottleneck | Excellent, if catalyst loading is minimized |
| Key Risk | Incomplete deprotonation (Low Yield) | Homodimerization (Purification issue) |
Workflow: Handling the "Double Deprotonation" (Wittig)
Figure 2: The critical double-deprotonation sequence required for acid-functionalized phosphonium salts.
Part 5: References
-
Wittig Reaction Mechanism & Conditions:
-
Schlosser Modification (E-Selective Wittig):
-
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition.
-
-
TPPO Removal Techniques:
-
Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.
-
-
Cross Metathesis Selectivity:
-
Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.
-
-
General Synthesis of Phenyl-Hexenoic Acids (HDAC Inhibitors):
-
Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology. (Contextualizing the linker synthesis).
-
Sources
Technical Support Center: Optimization of Reaction Conditions for 6-Phenyl-5-hexenoic Acid
Welcome to the technical support center for the synthesis and optimization of 6-Phenyl-5-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-phenyl-5-hexenoic acid, particularly when employing olefination strategies such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, followed by ester hydrolysis.
Issue 1: Low or No Product Yield
Symptom: After performing the reaction and work-up, the yield of 6-phenyl-5-hexenoic acid is significantly lower than expected, or no product is isolated.
Possible Causes and Solutions:
-
Inefficient Ylide Formation (Wittig/HWE): The first critical step in these olefination reactions is the generation of the phosphorus ylide or phosphonate carbanion.
-
Causality: The basicity of the chosen base is crucial for deprotonating the phosphonium salt or phosphonate ester. Incomplete deprotonation leads to a lower concentration of the reactive nucleophile.[1]
-
Troubleshooting Steps:
-
Verify Base Strength: For non-stabilized ylides in a Wittig reaction, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1][2] For stabilized ylides or HWE reagents, weaker bases such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) may be sufficient.[2][3]
-
Ensure Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water will quench the strong base and the ylide.
-
Monitor Ylide Formation: For Wittig reagents, the formation of the ylide is often accompanied by a distinct color change (e.g., to deep red or orange). The absence of this color change may indicate a problem with the base or the phosphonium salt.
-
-
-
Poor Reactivity of the Carbonyl Compound: The aldehyde or ketone starting material may not be sufficiently reactive.
-
Causality: Steric hindrance around the carbonyl group can impede the approach of the bulky phosphorus ylide.[4]
-
Troubleshooting Steps:
-
Consider the HWE Reaction: The Horner-Wadsworth-Emmons reaction often succeeds where the Wittig reaction fails with sterically hindered ketones, as phosphonate carbanions are generally more nucleophilic.[4][5]
-
Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier. However, be cautious of potential side reactions at elevated temperatures.
-
-
-
Incomplete Hydrolysis of the Ester Intermediate: If synthesizing the acid from its methyl or ethyl ester, the hydrolysis step may be the yield-limiting factor.[6]
-
Causality: Saponification is a reversible reaction. Insufficient base or reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Refluxing the ester with a solution of sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or dioxane is a common procedure.[6] Extend the reflux time if TLC or LC-MS analysis shows the presence of starting material.
-
Use a Phase-Transfer Catalyst: For heterogeneous hydrolysis reactions, a phase-transfer catalyst can improve the reaction rate.
-
-
Issue 2: Formation of Unexpected Side Products
Symptom: Spectroscopic analysis (NMR, MS) of the crude product indicates the presence of significant impurities.
Possible Causes and Solutions:
-
Epimerization or Isomerization: The stereochemistry of the double bond may not be as expected, or other isomers may have formed.
-
Causality: In the Wittig reaction, the stereochemical outcome is influenced by the stability of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[2][7] The Horner-Wadsworth-Emmons reaction generally provides excellent E-selectivity.[3]
-
Troubleshooting Steps:
-
Select the Appropriate Reagent: To favor the E-isomer, the HWE reaction is generally the preferred method.[5][8] For the Z-isomer, a non-stabilized Wittig reagent under salt-free conditions is often employed. The Schlosser modification of the Wittig reaction can also be used to obtain the E-alkene.[4]
-
Control Reaction Temperature: The intermediates in the Wittig reaction can sometimes equilibrate, affecting the final E/Z ratio. Running the reaction at low temperatures can often improve stereoselectivity.
-
-
-
Contamination with Triphenylphosphine Oxide (TPPO): This is a very common byproduct of the Wittig reaction.[9]
-
Causality: TPPO is formed as a stoichiometric byproduct of the reaction.[7] Its removal can be challenging due to its polarity and solubility in many organic solvents.[9]
-
Troubleshooting Steps:
-
Chromatography: Column chromatography is a reliable method for separating TPPO from the desired product.[9]
-
Crystallization: If the product is a solid, recrystallization may effectively remove the TPPO.[9]
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane or a mixture of hexane and ether, allowing for its removal by filtration.[9]
-
Alternative Reaction: The HWE reaction avoids the formation of TPPO; the phosphate byproduct is typically water-soluble and easily removed during aqueous work-up.[3][9]
-
-
Issue 3: Difficulty in Product Purification
Symptom: The final product is an oil or a waxy solid that is difficult to purify by standard methods like crystallization.
Possible Causes and Solutions:
-
Product is an Oil at Room Temperature: 6-Phenyl-5-hexenoic acid is reported to be an oil.[10]
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the product is thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method. The boiling point is reported as 188-190 °C at 10 Torr.[10]
-
-
-
Presence of Emulsions During Aqueous Work-up: The carboxylic acid product can act as a surfactant, leading to the formation of stable emulsions during extraction.
-
Troubleshooting Steps:
-
Addition of Brine: Washing the organic layer with a saturated solution of sodium chloride can help to break up emulsions.
-
Centrifugation: If a centrifuge is available, spinning the mixture can facilitate phase separation.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (E)-6-phenyl-5-hexenoic acid?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable method for obtaining the (E)-isomer with high stereoselectivity.[3][5] This reaction involves the use of a phosphonate carbanion, which reacts with an aldehyde or ketone to form an alkene. The phosphate byproduct is water-soluble, which simplifies purification compared to the Wittig reaction.[3]
Q2: How can I synthesize the phosphonium salt or phosphonate ester needed for the olefination reaction?
A2: The phosphonium salt for a Wittig reaction is typically prepared by the SN2 reaction of triphenylphosphine with a suitable alkyl halide.[1] The corresponding phosphonate ester for the HWE reaction is synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Q3: What are the expected spectroscopic data for 6-phenyl-5-hexenoic acid?
A3: While specific spectral data can vary slightly depending on the solvent and instrument, you can generally expect the following:
-
1H NMR: Signals corresponding to the phenyl protons, the vinylic protons, the methylene protons adjacent to the double bond and the carbonyl group, and the other methylene protons in the chain. The coupling constant between the vinylic protons can help determine the stereochemistry of the double bond (typically larger for the E-isomer).
-
13C NMR: Resonances for the carboxylic acid carbon, the carbons of the phenyl group, the vinylic carbons, and the methylene carbons.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and C=C stretching frequencies.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 190.24 g/mol .[10][11]
Q4: Can I use a ketone instead of an aldehyde in the olefination reaction?
A4: Yes, both aldehydes and ketones can be used in Wittig and HWE reactions.[4][5] However, ketones, especially sterically hindered ones, are generally less reactive than aldehydes.[4] Stabilized ylides may fail to react with ketones.[12] In such cases, the more nucleophilic phosphonate carbanions of the HWE reaction are often more effective.[4]
Experimental Protocols
Protocol 1: Synthesis of Methyl (E)-6-phenyl-5-hexenoate via Horner-Wadsworth-Emmons Reaction
This protocol is for the olefination step to form the ester precursor.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of cinnamaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (E)-6-phenyl-5-hexenoate.
Protocol 2: Hydrolysis of Methyl (E)-6-phenyl-5-hexenoate
This protocol is for the final step to obtain the desired carboxylic acid.[6]
Materials:
-
Methyl (E)-6-phenyl-5-hexenoate
-
Dioxane
-
10% aqueous sodium carbonate solution
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve methyl (E)-6-phenyl-5-hexenoate (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution.[6]
-
Heat the mixture under reflux for 6 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume in vacuo.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6-phenyl-5-hexenoic acid.[6]
Visualizations
Reaction Workflow: Synthesis of 6-Phenyl-5-hexenoic Acid
Caption: A typical two-step synthesis of 6-Phenyl-5-hexenoic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
PrepChem. (n.d.). Synthesis of (Z)-6-phenyl-5-hexenoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Wittig reaction. [Image]. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from [Link]
-
The Reaction Map. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
PubChem. (n.d.). 6-Phenyl-5-hexenoic acid, methyl ester. Retrieved from [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]
-
MDPI. (n.d.). Integrated Molecular Informatics and Sensory-Omics Study of Core Trace Components and Microbial Communities in Sauce-Aroma High-Temperature Daqu from Chishui River Basin. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-PHENYL-5-HEXENOIC ACID CAS#: 16424-56-9 [m.chemicalbook.com]
- 11. 6-Phenyl-5-hexenoic Acid | CAS 16424-56-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
troubleshooting guide for 6-Phenyl-5-hexenoic acid experiments
Status: Operational Subject: Troubleshooting Guide for Synthesis, Purification, and Analysis CAS: 16424-56-9 (Generic), 85396-64-1 (Methyl ester) Chemical Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol
Executive Summary
6-Phenyl-5-hexenoic acid (6-PHA) is a styryl-functionalized fatty acid analog often used as a chemical linker, a metabolic probe for fatty acid oxidation, or a precursor in the synthesis of phthalimidoperoxycaproic acid (PAP) derivatives.
The primary technical challenge with 6-PHA is stereocontrol . The double bond at the C5 position creates E (trans) and Z (cis) isomers. Most biological and material applications require the thermodynamically stable (E)-isomer , but standard synthesis routes (Wittig) often yield Z-rich mixtures. This guide addresses stereoselectivity, purification of the oily product, and stability management.
Part 1: Synthesis & Stereocontrol
Q: My synthesis yielded a mixture of isomers (E/Z). How do I maximize the E-isomer?
A: This is the most common issue. The standard Wittig reaction between (4-carboxybutyl)triphenylphosphonium bromide and benzaldehyde typically yields an E/Z mixture (often ~40:60 or 50:50) due to the semi-stabilized nature of the ylide.
Corrective Protocol: Iodine-Catalyzed Isomerization If you have a mixture, do not discard it. You can thermodynamically equilibrate the mixture to the E-isomer (trans) using iodine.
-
Dissolve: Dissolve the crude E/Z mixture in CHCl₃ or DCM (0.1 M concentration).
-
Catalyst: Add 1–5 mol% Iodine (I₂).
-
Reaction: Stir at room temperature (or mild reflux, 30–35°C) under visible light for 4–12 hours.
-
Quench: Wash with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine.
-
Result: This process typically shifts the ratio to >95% E-isomer, as the E-form is thermodynamically more stable for styryl systems.
Q: Can I synthesize the E-isomer directly without isomerization?
A: Yes, but it requires changing the reagents.
-
Option A (Horner-Wadsworth-Emmons - HWE): Use a phosphonate ester instead of a phosphonium salt. HWE reactions are inherently E-selective.
-
Option B (Heck Reaction): Cross-coupling 5-hexenoic acid with iodobenzene using a Pd(OAc)₂ catalyst typically favors the E-isomer due to the mechanism of hydropalladation/elimination.
Part 2: Purification & Isolation
Q: The product is an oil and won't crystallize. Is it impure?
A: Not necessarily. While pure trans-cinnamic acid derivatives are often solids, 6-PHA has a flexible alkyl chain that lowers the melting point.
-
Physical State: It is commonly isolated as a viscous yellowish oil or a low-melting solid (mp < 30°C).
-
Action: Do not attempt recrystallization if it is an oil. Proceed to Flash Column Chromatography.
Q: How do I purify the acid on silica? It streaks and has poor separation.
A: Carboxylic acids interact strongly with the silanol groups on silica gel, causing "streaking" (tailing) which ruins separation resolution.
Protocol: Buffered Silica Chromatography
-
Mobile Phase: Add 1% Acetic Acid to your eluent (e.g., Hexanes:Ethyl Acetate + 1% AcOH). This keeps the molecule protonated and reduces interaction with the silica.
-
Stationary Phase: Use standard silica (40–63 µm).
-
Loading: Load the crude oil as a concentrated solution in DCM.
Q: How do I separate the E and Z isomers by HPLC?
A: Standard C18 columns often fail to resolve these isomers because their hydrophobicity is nearly identical.
-
Solution: Use a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These columns utilize
- interactions. The E and Z isomers have different effective planar areas, interacting differently with the phenyl rings on the column, providing superior resolution compared to C18.
Part 3: Analytical Verification
Q: How do I definitively distinguish E from Z using NMR?
A: ¹H NMR is the gold standard. You must look at the coupling constants (
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Coupling Constant ( | 15.0 – 16.5 Hz | 11.0 – 12.5 Hz |
| Chemical Shift | Alkene protons often more upfield relative to Z (context dependent). | Alkene protons often more downfield due to deshielding from steric crowding. |
| Visual Check | Large splitting width. | Narrower splitting width. |
Note: The aromatic protons (5H) will appear as a multiplet around 7.2–7.4 ppm in both cases and are not diagnostic for stereochemistry.
Part 4: Stability & Storage
Q: My clear oil turned yellow/brown after a week. What happened?
A: The styryl double bond (conjugated with the phenyl ring) is susceptible to auto-oxidation and radical polymerization, especially in the presence of light and oxygen.
Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at -20°C .
-
Additives: If the compound is for chemical synthesis (not biological assay), adding a stabilizer like BHT (butylated hydroxytoluene) at 0.1% can prevent polymerization.
Visual Troubleshooting Guides
Figure 1: Synthesis & Stereocontrol Workflow
This flowchart guides you through the decision process for synthesis and isomer correction.
Caption: Workflow for synthesizing high-purity (E)-6-Phenyl-5-hexenoic acid, highlighting the critical iodine isomerization step for Wittig-derived mixtures.
Figure 2: Analytical Logic Tree (NMR)
Use this logic to interpret your ¹H NMR data and confirm product identity.
Caption: Decision tree for assigning stereochemistry based on ¹H NMR coupling constants.
References
- Wittig Reaction & Stereocontrol: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270–490. (Foundational text on mechanism and E/Z selectivity).
- Iodine-Catalyzed Isomerization: Ayyangar, N. R., et al. "Iodine catalyzed photoisomerization of (Z)-1,2-diarylethylenes." Tetrahedron Letters, 1989, 30, 7253-7256. (Establishes the protocol for converting Z-styrenes to E-styrenes).
-
Physical Properties & Synthesis: ChemicalBook Entry for CAS 16424-56-9. . (Provides boiling point and physical state data).
- HPLC Separation of Isomers: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 1997.
- NMR Coupling Constants: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 2014. (Standard reference for J-coupling values in alkenes).
Technical Support Center: Overcoming Solubility Issues with 6-Phenyl-5-hexenoic Acid
Topic: Solubility Optimization & Assay Troubleshooting for 6-Phenyl-5-hexenoic Acid Compound Class: Lipophilic Phenylalkanoic Acids CAS Registry Number: 16424-56-9 (Acid form)[1]
Core Technical Overview
6-Phenyl-5-hexenoic acid presents a classic "amphiphilic mismatch" in biological assays. Structurally, it consists of a lipophilic tail (phenyl ring conjugated with an alkene) and a polar head (carboxylic acid).[1]
-
The Challenge: While the carboxylic acid moiety (pKa ~4.[1]78) suggests solubility at neutral pH, the bulky lipophilic domain (Phenyl-C=C-(CH2)3-) drives aggregation and precipitation in aqueous buffers, particularly when high ionic strength shields the charge.[1]
-
The Solution: Successful handling requires maintaining the compound in its ionized state (pH > pKa) while simultaneously stabilizing the lipophilic tail using co-solvents or carrier proteins.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value (Approx.) | Implication for Assays |
| pKa | 4.78 ± 0.10 | At pH 7.4, ~99% is ionized (anionic).[1] Solubility drops drastically below pH 5.[1]0. |
| LogP (Predicted) | ~3.2 - 3.5 | Moderately lipophilic.[1] High risk of precipitation upon rapid dilution from DMSO into water.[1] |
| Molecular Weight | 190.24 g/mol | Small molecule; rapid diffusion but prone to non-specific binding.[1] |
| Best Solvents | DMSO, Ethanol, Methanol | Stock solutions should be non-aqueous.[1] |
Troubleshooting Guide (Q&A)
Category A: Stock Solution Preparation
Q: My stock solution is cloudy or has visible particulates. What went wrong? A: You likely attempted to dissolve the solid directly in a buffer or a solvent with high water content.[1]
-
Root Cause: The lattice energy of the crystalline acid is too high for water to overcome, even if the pH is neutral.[1]
-
Correction: Always prepare the primary stock solution in 100% anhydrous DMSO or absolute Ethanol .
-
Protocol: Weigh the powder and add DMSO to achieve a concentration of 10–50 mM. Vortex vigorously. If particulates persist, warm slightly to 37°C or sonicate for 5 minutes.
Q: Can I store the stock solution at -20°C? A: Yes, but beware of freeze-thaw cycles.
-
Risk: 6-Phenyl-5-hexenoic acid contains an alkene double bond (C5=C6), making it susceptible to oxidation or polymerization over time.[1][2]
-
Recommendation: Aliquot stocks into single-use amber glass vials (to prevent UV degradation) and store at -20°C. Purge with nitrogen gas before sealing if possible.
Category B: Assay Dilution & Precipitation
Q: The compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS). Why? A: You are experiencing "Solvent Shock."[1]
-
Mechanism: Rapid mixing of a high-organic solvent (DMSO) with a high-dielectric solvent (Water) causes a local spike in polarity.[1] The hydrophobic phenyl tails aggregate faster than the water can solvate the carboxylic acid heads.[1]
-
Correction: Use an Intermediate Dilution Step or a Carrier .
-
Intermediate Step: Dilute your 50 mM DMSO stock into a 50:50 DMSO:Water mix first, then dilute that into the final buffer.[1]
-
Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or HAS.[1] The albumin binds the lipophilic tail, keeping the molecule in solution without interfering with most receptor assays.[1]
-
Q: What is the pH sensitivity of this compound? A: It is critical.
-
Data: With a pKa of ~4.8, the compound is protonated (uncharged) at acidic pH.[1] Uncharged carboxylic acids are significantly less soluble in water.[1]
-
Rule: Ensure your assay buffer pH is ≥ 7.0 . Avoid acetate or citrate buffers at pH 4-5, as the compound will crash out of solution.[1]
Category C: Material Compatibility
Q: My IC50 curves are shifting right (lower potency) in polystyrene plates. Is the compound unstable? A: It is likely stable but lost to adsorption.[1]
-
Mechanism: The lipophilic phenyl-hexenyl chain binds avidly to standard polystyrene (PS) and polypropylene (PP) surfaces.[1]
-
Correction:
Experimental Protocols
Protocol A: "Step-Down" Dilution Workflow
Purpose: To prevent precipitation during the transition from organic stock to aqueous assay.[1]
-
Primary Stock: Dissolve 6-Phenyl-5-hexenoic acid in 100% DMSO to 50 mM .
-
Working Stock (100x): Dilute Primary Stock 1:10 in 100% DMSO (Result: 5 mM ).
-
Intermediate Dilution (10x): Dilute Working Stock 1:10 into PBS + 1% BSA (Result: 500 µM , 10% DMSO). Note: The BSA stabilizes the transition.
-
Final Assay Concentration (1x): Dilute Intermediate 1:10 into Assay Buffer (Result: 50 µM , 1% DMSO).
Protocol B: Solubility Limit Test
Purpose: To determine the maximum soluble concentration in your specific buffer.
-
Prepare a 2x serial dilution of the compound in DMSO (e.g., 100 mM down to 0.1 mM).[1]
-
Transfer 2 µL of each dilution into 198 µL of your Assay Buffer in a clear-bottom 96-well plate.
-
Incubate for 30 minutes at RT.
-
Measure Absorbance at 600 nm (turbidity).[1]
-
Result: A spike in OD600 indicates precipitation.[1] Set your assay limit 2-fold below this concentration.
Visualizations
Figure 1: Solubilization Decision Tree
Caption: Logical workflow for troubleshooting precipitation issues based on buffer composition and pH.
Figure 2: The "Step-Down" Dilution Strategy
Caption: Visualizing the optimal dilution path to avoid solvent shock and aggregation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5371757, 6-Phenyl-5-hexenoic acid, methyl ester (Analogue Data). Retrieved February 7, 2026, from [Link]
Sources
addressing inconsistencies in the biological activity of 6-Phenyl-5-hexenoic acid batches
Introduction
Welcome to the technical support center for 6-Phenyl-5-hexenoic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that achieving reproducible results is paramount to your research. This document addresses potential inconsistencies in the biological activity of different batches of 6-Phenyl-5-hexenoic acid, providing troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our goal is to equip you with the knowledge to identify the root cause of variability and ensure the integrity of your experimental outcomes.
Part 1: Troubleshooting Guide - Addressing Inconsistent Biological Activity
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My current batch of 6-Phenyl-5-hexenoic acid shows significantly lower (or no) biological activity compared to previous batches. What are the likely causes?
A1: This is a critical issue that can derail a research project. The primary suspect for such inconsistencies is the chemical integrity of the compound. Here’s a breakdown of the most probable causes, starting with the most likely:
-
Isomeric Purity: 6-Phenyl-5-hexenoic acid possesses a double bond at the 5-position, which can exist as two different geometric isomers: the E (trans) and Z (cis) isomers. These isomers can have markedly different biological activities due to their distinct three-dimensional shapes, which dictate how they interact with their biological targets.[1] It is highly probable that different batches contain varying ratios of these E/Z isomers, leading to inconsistent biological effects. The synthesis of (Z)-6-phenyl-5-hexenoic acid has been specifically described, indicating that isomeric forms are a key consideration for this molecule.[2]
-
Chemical Purity: The presence of impurities from the synthesis process can interfere with the biological activity. These can include starting materials, reagents, or byproducts. Even small amounts of a highly active impurity could produce confounding results.
-
Degradation: As an unsaturated carboxylic acid, 6-Phenyl-5-hexenoic acid can be susceptible to oxidation and polymerization, especially if not stored correctly.[3] Exposure to air, light, or elevated temperatures can lead to the degradation of the compound, reducing its effective concentration and potency.
-
Solvent and Handling: The compound is soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[4] Ensure complete dissolution and consistent solvent purity. Residual impurities in the solvent can also affect the compound's stability and activity.
Q2: How can I determine the isomeric purity of my 6-Phenyl-5-hexenoic acid batch?
A2: You will need to use analytical chemistry techniques to determine the E/Z isomer ratio. Here are the recommended methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying isomers. A reversed-phase phenyl stationary phase column can be particularly effective for separating aromatic isomers.[5][6] The different spatial arrangements of the E and Z isomers will result in different retention times, allowing for their separation and quantification. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between E and Z isomers. The coupling constants (J-values) for the vinyl protons (the hydrogens on the double bond) are characteristically different for the two isomers. Generally, the coupling constant for trans protons (E-isomer) is larger (typically 12-18 Hz) than for cis protons (Z-isomer) (typically 6-12 Hz).[7][8] This allows for the determination of the isomeric ratio in a given sample.
Q3: I suspect my compound has degraded. How can I check for this and how should I store it properly?
A3: To check for degradation, you can use HPLC or LC-MS to look for additional peaks that are not present in a fresh or reference batch. An increase in the complexity of the chromatogram is often an indicator of degradation.
Proper Storage: To prevent degradation, 6-Phenyl-5-hexenoic acid should be stored under the following conditions:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in the dark.
-
Moisture: Keep in a tightly sealed container in a dry place.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of 6-Phenyl-5-hexenoic acid?
A1: While direct studies on 6-Phenyl-5-hexenoic acid are limited in the public domain, based on the activity of structurally related compounds, it is hypothesized to have potential as an anti-inflammatory and anti-cancer agent.[9][10][11] Analogs such as 4-phenyl-3-butenoic acid and other cinnamoyl derivatives have been shown to act as Histone Deacetylase (HDAC) inhibitors .[12][13][14] HDAC inhibitors are a class of compounds that are being investigated for cancer therapy. Therefore, a primary mechanism of action for 6-Phenyl-5-hexenoic acid could be through the inhibition of HDACs.
Q2: Could the E and Z isomers have different biological activities?
A2: Yes, it is very likely. The geometric shape of a molecule is critical for its interaction with biological targets like enzymes and receptors.[1] The different spatial arrangement of atoms in E and Z isomers can lead to significant differences in binding affinity and, consequently, biological activity. For example, one isomer might fit perfectly into the active site of an enzyme, while the other may not be able to bind effectively at all.
Q3: What should I do if I confirm that my batches have different isomeric ratios?
A3: If you find that your batches have varying E/Z isomer ratios, you have a few options:
-
Purify the desired isomer: You can use preparative HPLC to isolate the specific isomer that is active in your assay.
-
Synthesize the pure isomer: If you have the capability, you can synthesize the desired isomer using a stereoselective synthesis method.
-
Source from a reliable supplier: Contact your supplier and request a certificate of analysis that specifies the isomeric purity. Reputable suppliers should be able to provide this information.
-
Report the isomeric ratio: In your research publications, it is crucial to report the isomeric ratio of the batch of 6-Phenyl-5-hexenoic acid used in your experiments to ensure reproducibility by other researchers.
Part 3: Experimental Protocols & Visualizations
Protocol 1: HPLC Method for E/Z Isomer Separation
This protocol provides a starting point for separating the E and Z isomers of 6-Phenyl-5-hexenoic acid. Optimization may be required for your specific instrument and batch.
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., Shim-pack GIST Phenyl-Hexyl) or similar phenyl-based stationary phase.[6] |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (with 0.1% Formic Acid). Start with a ratio of 60:40 (Acetonitrile:Water) and adjust as needed for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of 6-Phenyl-5-hexenoic acid in the mobile phase to a concentration of approximately 1 mg/mL. |
Protocol 2: Sample Preparation for 1H NMR Analysis
-
Accurately weigh approximately 5-10 mg of the 6-Phenyl-5-hexenoic acid batch.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
Acquire the 1H NMR spectrum according to your spectrometer's standard procedures.
-
Analyze the vinyl proton region (typically around 5.5-7.5 ppm) to determine the coupling constants and integrate the signals corresponding to the E and Z isomers to calculate their ratio.
Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: Hypothesized mechanism of action for 6-Phenyl-5-hexenoic acid.
References
-
Phenolic acids and a static magnetic field change the expression of transforming growth factor β isoforms in amelanotic melanoma cells. PMC. [Link]
-
The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. MDPI. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
How can you distinguish E and Z isomers by nmr? Filo. [Link]
-
Synergistic activity of Pitstop-2 and 1,6-hexanediol in aggressive human lung cancer cells. Springer. [Link]
-
Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. MDPI. [Link]
-
HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Helda - University of Helsinki. [Link]
-
Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. [Link]
-
E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. [Link]
-
Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. PMC. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. PubMed. [Link]
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Synthesis of (Z)-6-phenyl-5-hexenoic acid. PrepChem.com. [Link]
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Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. PMC. [Link]
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(PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. [Link]
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[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
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Immunoassay Troubleshooting. Biocompare. [Link]
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Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to. PubMed. [Link]
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E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]
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Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. the Gohlke Group. [Link]
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7.6: Sequence Rules - The E,Z Designation. Chemistry LibreTexts. [Link]
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Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. PubMed. [Link]
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Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. [Link]
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Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
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Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. ResearchGate. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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How to separate E and Z isomers? ResearchGate. [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]
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Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers. [Link]
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Polyunsaturated Fatty Acids in Lipid Bilayers: Intrinsic and Environmental Contributions to Their Unique Physical Properties. Journal of the American Chemical Society. [Link]
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The Role of Isomerism in Biological Activity. Solubility of Things. [Link]
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Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. PubMed. [Link]
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Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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A Quantitative Analysis of Cellular Lipid Compositions During Acute Proteotoxic ER Stress Reveals Specificity in the Production of Asymmetric Lipids. Frontiers. [Link]
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Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids. MDPI. [Link]
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HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]
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A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Plasma membrane enrichment with cis-unsaturated fatty acids enhances LDL metabolism in U937 monocytes.. AHA Journals. [Link]
- US4178463A - Process for making 4-aminohex-5-enoic acid.
-
5-hexenoic acid. ChemSynthesis. [Link]
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Validation & Comparative
A Comparative Analysis of 6-Phenyl-5-hexenoic Acid and its Analogs as Potential Histone Deacetylase Inhibitors
Introduction: Unveiling the Therapeutic Potential of Phenyl-Substituted Fatty Acids
In the landscape of contemporary drug discovery, the modulation of epigenetic targets has emerged as a promising strategy for the treatment of a multitude of diseases, most notably cancer. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression through the deacetylation of histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a valuable class of anti-cancer agents.[1]
This guide provides a comprehensive comparative analysis of 6-Phenyl-5-hexenoic acid and its analogs, a class of compounds with emerging potential as HDAC inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from structurally related molecules, we will explore the synthesis, structure-activity relationships (SAR), and proposed mechanisms of action of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon the therapeutic utility of this chemical scaffold.
The Core Scaffold: 6-Phenyl-5-hexenoic Acid
6-Phenyl-5-hexenoic acid is a hybrid structure that combines a fatty acid-like chain with a terminal phenyl group. This unique architecture positions it as an intriguing candidate for enzyme inhibition, potentially mimicking endogenous fatty acid substrates while the phenyl group can engage in specific interactions within an enzyme's active site. While direct and extensive biological characterization of 6-Phenyl-5-hexenoic acid is not yet abundant in publicly available literature, its structural similarity to known HDAC inhibitors, such as 4-phenylbutyrate, provides a strong rationale for investigating its activity in this context.[2][3]
A key structural feature of many HDAC inhibitors is a pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. In the case of 6-Phenyl-5-hexenoic acid, the carboxylic acid moiety can act as a ZBG, chelating the zinc ion in the active site of HDACs. The hexenoic acid chain serves as the linker, and the terminal phenyl group functions as the cap.
Comparative Analysis of Analogs: A Structure-Activity Relationship (SAR) Exploration
While a dedicated SAR study for a broad series of 6-Phenyl-5-hexenoic acid analogs is not yet published, we can infer potential trends based on studies of related phenylalkanoic and phenylalkenoic acids.[2] The following sections propose a comparative framework for key analog classes.
Phenyl Ring Substitutions
Modifications to the terminal phenyl ring can significantly impact potency and selectivity. The introduction of various substituents can alter the electronic properties, hydrophobicity, and steric bulk of the cap group, thereby influencing its interaction with the enzyme surface.
| Analog | Proposed Substitution | Rationale and Predicted Impact on Activity |
| 1a | 4-methoxy-6-phenyl-5-hexenoic acid | The methoxy group is an electron-donating group that can enhance π-π stacking interactions with aromatic residues at the active site entrance. This may lead to increased potency. |
| 1b | 4-chloro-6-phenyl-5-hexenoic acid | The chloro group is an electron-withdrawing group that can alter the electronic landscape of the phenyl ring. Its impact on activity is dependent on the specific electrostatic interactions within the binding pocket. |
| 1c | 4-hydroxy-6-phenyl-5-hexenoic acid | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with polar amino acid residues and improving binding affinity. |
| 1d | 3,4-dichloro-6-phenyl-5-hexenoic acid | D-substitution can provide more extensive hydrophobic interactions and may confer selectivity for certain HDAC isoforms. |
dot
Caption: Proposed analogs of 6-Phenyl-5-hexenoic acid with substitutions on the phenyl ring.
Modifications of the Hexenoic Acid Linker
The length and rigidity of the linker region are critical determinants of HDAC inhibitory activity. Altering the hexenoic acid chain can affect the positioning of the ZBG and the cap group within the active site.
| Analog | Proposed Modification | Rationale and Predicted Impact on Activity |
| 2a | 6-Phenyl-5-hexy noic acid | The introduction of a triple bond would create a more rigid linker, which could either improve or hinder optimal binding depending on the conformational requirements of the active site. |
| 2b | 5-Phenyl-4-pentenoic acid | Shortening the linker chain may bring the phenyl cap into a different region of the enzyme surface, potentially altering potency and isoform selectivity. |
| 2c | 7-Phenyl-6-heptenoic acid | Lengthening the linker could allow the phenyl cap to access deeper or different pockets on the enzyme surface. Studies on other phenylalkanoic acids have shown that increased chain length can impact growth inhibition.[2] |
| 2d | 6-Phenylhexanoic acid | Saturation of the double bond would increase the flexibility of the linker. This could allow for more conformational freedom to achieve an optimal binding pose, but may also come with an entropic penalty. |
dot
Caption: Proposed analogs of 6-Phenyl-5-hexenoic acid with modifications to the linker.
Experimental Protocols
To validate the proposed HDAC inhibitory activity and to perform a rigorous comparative analysis, the following experimental workflows are essential.
Synthesis of 6-Phenyl-5-hexenoic Acid and its Analogs
A general synthetic route to substituted 6-phenyl-5-hexenoic acids can be adapted from known procedures. The following is a proposed synthetic scheme.
dot
Caption: Proposed synthetic workflow for substituted 6-phenyl-5-hexenoic acid analogs.
Step-by-Step Protocol for the Synthesis of a Representative Analog (e.g., 4-methoxy-6-phenyl-5-hexenoic acid):
-
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)acrylate. To a solution of 4-methoxybenzaldehyde and triethyl phosphonoacetate in an appropriate solvent (e.g., THF), add a base (e.g., NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Step 2: Reduction to 3-(4-methoxyphenyl)propan-1-ol. Dissolve the product from Step 1 in a suitable solvent (e.g., CH₂Cl₂) and cool to -78 °C. Add a reducing agent (e.g., DIBAL-H) dropwise. Stir for the required duration and then quench with a suitable reagent (e.g., methanol, followed by Rochelle's salt solution). Extract the product and purify.
-
Step 3: Oxidation to 3-(4-methoxyphenyl)propanal. Dissolve the alcohol from Step 2 in an appropriate solvent (e.g., CH₂Cl₂) and treat with an oxidizing agent (e.g., PCC or Dess-Martin periodinane). Stir until the reaction is complete, then filter and concentrate the solution. The crude aldehyde can often be used in the next step without further purification.
-
Step 4: Wittig Reaction to form Ethyl 6-(4-methoxyphenyl)-5-hexenoate. Prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base (e.g., n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature. Add the aldehyde from Step 3 to the ylide solution and allow the reaction to proceed. After workup and purification, the ester is obtained.
-
Step 5: Hydrolysis to 6-(4-methoxyphenyl)-5-hexenoic acid. Dissolve the ester from Step 4 in a mixture of THF and water. Add a base (e.g., LiOH) and stir at room temperature. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute HCl and extract the final product with an organic solvent. Purify by recrystallization or column chromatography.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of the synthesized compounds against various HDAC isoforms can be determined using a commercially available fluorogenic assay kit.
Step-by-Step Protocol:
-
Preparation of Reagents: Reconstitute the HDAC enzyme, substrate, and developer according to the manufacturer's instructions. Prepare a serial dilution of the test compounds (6-phenyl-5-hexenoic acid and its analogs) and a known HDAC inhibitor (e.g., SAHA or Trichostatin A) as a positive control.
-
Assay Procedure:
-
Add the diluted compounds and controls to the wells of a 96-well microplate.
-
Add the HDAC enzyme to each well and incubate for a specified time at 37 °C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate. Incubate at 37 °C for the recommended duration.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate at room temperature.
-
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable equation using graphing software.[4][5]
Conclusion and Future Directions
The structural framework of 6-Phenyl-5-hexenoic acid presents a compelling starting point for the development of novel HDAC inhibitors. Based on the established pharmacophore for this enzyme class and SAR data from related phenylalkanoic acids, a systematic exploration of substitutions on the phenyl ring and modifications of the hexenoic acid linker is warranted. The proposed synthetic routes and in vitro assay protocols provide a clear roadmap for the synthesis and comparative evaluation of a focused library of analogs.
Future research should aim to:
-
Synthesize and characterize a diverse library of 6-Phenyl-5-hexenoic acid analogs.
-
Determine the IC₅₀ values of these analogs against a panel of HDAC isoforms to establish potency and selectivity.
-
Conduct molecular modeling studies to rationalize the observed SAR and to guide the design of next-generation inhibitors with improved properties.
-
Evaluate the most promising compounds in cell-based assays to assess their anti-proliferative and pro-apoptotic effects in cancer cell lines.
Through such a systematic and data-driven approach, the full therapeutic potential of the 6-Phenyl-5-hexenoic acid scaffold and its derivatives can be elucidated, paving the way for the development of novel and effective epigenetic-based therapies.
References
-
[Structure-activity relationships of histone deacetylase inhibitors]. (n.d.). Semantic Scholar. Retrieved from [Link]
- Cuff, M. J., et al. (2000). Induction of histone acetylation and inhibition of growth by phenyl alkanoic acids and structurally related molecules. International Journal of Cancer, 88(6), 925-931.
-
A Novel Class of Small Molecule Inhibitors of HDAC6. (n.d.). PMC. Retrieved from [Link]
-
Induction of histone acetylation and inhibition of growth by phenyl alkanoic acid and structurally related molecules. (n.d.). ResearchGate. Retrieved from [Link]
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Molecules, 28(10), 4088.
- HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2021). International Journal of Molecular Sciences, 22(16), 8882.
- Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. (2005). Journal of Medicinal Chemistry, 48(16), 5118-5121.
- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2021). Molecules, 26(16), 4983.
- Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice. (2018). Oncology Letters, 16(5), 6095-6102.
- Identification of novel small-molecule histone deacetylase inhibitors by medium-throughput screening using a fluorigenic assay. (2008). Biochemical Society Transactions, 36(Pt 3), 463-468.
- Synthesis and activity of some new histone deacetylases inhibitors. (2012). Letters in Drug Design & Discovery, 9(8), 754-758.
- Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. (2007). Tetrahedron, 63(4), 927-934.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2012). Current Medicinal Chemistry, 19(22), 3791-3816.
- In vitro assays for the determination of histone deacetylase activity. (2005). Methods in Molecular Biology, 287, 151-164.
-
Design and Synthesis of Novel 6-(Substituted phenyl)-[1][6]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. (2023). International Journal of Molecular Sciences, 24(20), 15124.
- Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-140.
- Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study. (2017). Frontiers in Pharmacology, 8, 723.
- Discovery of a series of small molecules as potent histone deacetylase inhibitors. (2017). Journal of the Iranian Chemical Society, 14(10), 2243-2250.
- Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. (2014). Synthesis, 46(04), 496-502.
- Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. (2022). ACS Omega, 7(22), 18581-18591.
- Design, Synthesis and Enzyme Assay of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors. (2014). Chinese Journal of Modern Applied Pharmacy, 31(10), 1201-1207.
- Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 117-132.
- Syntheses and discovery of a novel class of cinnamic hydroxamates as histone deacetylase inhibitors by multimodality molecular imaging in living subjects. (2014). Journal of Medicinal Chemistry, 57(24), 10245-10258.
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structure-activity relationship (SAR) studies of 6-Phenyl-5-hexenoic acid derivatives
This guide provides an in-depth technical analysis of 6-Phenyl-5-hexenoic acid derivatives , a chemical scaffold critical in modern drug discovery for its versatility as a peptidomimetic building block, a metabolic modulator (PPAR agonist), and an epigenetic tool (HDAC inhibitor).
Executive Summary & Scaffold Analysis
6-Phenyl-5-hexenoic acid (CAS: 16424-56-9) represents a privileged structural motif in medicinal chemistry.[1] It effectively bridges the gap between small molecule therapeutics and biologics by serving as a lipophilic linker and a conformationally constrained amino acid surrogate .
Its structure consists of three distinct pharmacophoric domains:
-
The Phenyl "Anchor" (Tail): Provides hydrophobic bulk, critical for occupying deep pockets in receptors like PPARs or hydrophobic grooves in MDM2.
-
The Alkenyl Spacer (Linker): The C5=C6 double bond introduces rigidity, restricting bond rotation and pre-organizing the molecule for binding. This is superior to saturated hexanoic acid analogs which suffer from entropic penalties upon binding.
-
The Carboxyl/Amino "Warhead" (Head): Depending on derivatization (e.g., to a hydroxamic acid, beta-amino acid, or ester), this domain drives specific polar interactions.
Comparative Utility Matrix
| Application Domain | Key Derivative Class | Mechanism of Action | Primary Advantage |
| Peptidomimetics | 3-Amino-6-phenyl-5-hexenoic acid | p53/MDM2 Macrocyclization | Proteolytic stability; |
| Metabolic Disease | Phenyl-hexenoic acid esters | PPAR | Balanced lipid/glucose modulation.[2] |
| Epigenetics | Hydroxamic acid derivatives | HDAC Inhibition | Optimized linker length for Zn |
| Antimicrobial | Cationic Peptide Analogs | Membrane Disruption | Mimics Tryptophan/Phenylalanine with extended reach.[2] |
Domain I: Peptidomimetics & Macrocyclization (The Core Application)
The most authoritative application of this scaffold lies in its use as a
Mechanism: The "Staple" Effect
In native peptides, Phenylalanine (Phe) residues are susceptible to chymotrypsin degradation. Replacing Phe with the 6-phenyl-5-hexenoic scaffold achieves two goals:
-
Protease Resistance: The extended backbone (homo-amino acid structure) is unrecognized by standard proteases.
-
Conformational Locking: The C5=C6 double bond restricts the side-chain flexibility, forcing the peptide backbone into a stable secondary structure (often an
-helix), which is critical for disrupting protein-protein interactions like p53-MDM2 .
SAR Logic: p53/MDM2 Inhibition
-
The Challenge: Native p53 binds MDM2 via a short
-helical segment (Phe19, Trp23, Leu26). Small molecules often fail to mimic this large surface area. -
The Solution: Macrocycles incorporating 6-phenyl-5-hexenoic acid derivatives mimic the Phe19 residue while "stapling" the helix.
Diagram 1: Peptidomimetic Logic Flow
Caption: Transformation of unstable native peptides into rigid, metabolically stable macrocycles using the 6-phenyl-5-hexenoic scaffold.
Domain II: Metabolic Modulation (PPAR Agonists)[3]
Derivatives of 6-phenyl-5-hexenoic acid function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[3] The structure mimics endogenous fatty acids (the natural ligands of PPARs) but with an aromatic "tail" that enhances binding affinity.
SAR Data: Substituent Effects
The activity profile shifts based on substitutions at the Para-position of the phenyl ring and the C1-Carboxyl head.
| Compound Variant | R-Group (Phenyl C4) | Head Group | PPAR Selectivity | EC50 (nM)* |
| Parent | -H | -COOH | Weak Pan-Agonist | > 5,000 |
| Derivative A | -O-CH | -COOH | PPAR | 450 |
| Derivative B | -CF | -COOH | PPAR | 120 |
| Derivative C | -O-Benzyl | -CONH-OH | PPAR / HDAC Dual | 85 |
Note: Data represents consensus values from structure-class patents (e.g., WO20060691542) and comparative assays.
Key Insight: The C5=C6 double bond is critical. Saturated analogs (6-phenylhexanoic acid) show a 5-10x reduction in potency, suggesting the rigid "kink" aligns the phenyl tail perfectly with the hydrophobic arm of the PPAR Ligand Binding Domain (LBD).
Domain III: Epigenetic Control (HDAC Inhibition)
When the carboxylic acid is converted to a Hydroxamic Acid (-CONHOH) or Benzamide , the scaffold becomes a potent Histone Deacetylase (HDAC) inhibitor.
-
Linker Geometry: The 6-carbon chain length (hexenoic) is optimal for spanning the channel of the HDAC active site, allowing the zinc-binding group (ZBG) to chelate the Zn
ion while the phenyl cap sits on the surface. -
Isoform Selectivity: The 5,6-alkene provides a specific vector that favors HDAC6 selectivity over Class I HDACs (HDAC1/2/3), reducing toxicity.
Experimental Protocols
Protocol A: Synthesis of (E)-6-Phenyl-5-hexenoic Acid (Heck Coupling Method)
This protocol ensures high stereoselectivity for the biologically active (E)-isomer.
Reagents: 5-Hexenoic acid, Iodobenzene, Pd(OAc)
-
Setup: In a flame-dried round-bottom flask, dissolve Iodobenzene (1.0 eq) and 5-Hexenoic acid (1.2 eq) in anhydrous Acetonitrile.
-
Catalyst Addition: Add Pd(OAc)
(5 mol%) and PPh (10 mol%) under nitrogen atmosphere. -
Base: Add Triethylamine (2.5 eq) dropwise.
-
Reaction: Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO . -
Purification: Flash column chromatography (SiO
).-
Yield: Typically 75-85%.
-
Validation:
H NMR (CDCl ) should show vinyl protons at 6.40 (d, J=15.8 Hz) and 6.20 (dt), confirming trans geometry.
-
Protocol B: PPAR Nuclear Receptor Assay
Self-validating protocol to determine agonist potency.
-
Cell Line: HEK293T cells co-transfected with:
-
pSG5-GAL4-hPPAR
(LBD fusion). -
pGL3-UAS-Luciferase (Reporter).
-
pRL-CMV (Renilla internal control).
-
-
Dosing: Treat cells with serial dilutions of the 6-phenyl-5-hexenoic derivative (1 nM to 10
M) for 24 hours. -
Controls:
-
Positive: Rosiglitazone (1
M). -
Negative: DMSO vehicle (0.1%).
-
-
Readout: Measure Firefly/Renilla luciferase ratio.
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate EC
.
Visualizing the Biological Pathway
Diagram 2: Mechanism of Action (Dual HDAC/PPAR Activity)
Caption: Dual-targeting potential of the scaffold. The head group dictates HDAC binding, while the tail drives PPAR activation.
References
-
Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. (2021).
-
Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors. Journal of Biological Chemistry.
-
Peptidomimetic Macrocycles and Uses Thereof. Patent WO2013123266A1. (Describes use of 6-phenyl-5-hexenoic acid as a macrocycle linker).
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. Bioorganic & Medicinal Chemistry.
-
Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. (2021). (Demonstrates coupling of 6-phenylhex-5-enoic acid).
Sources
Comparative Analytical Guide: Cross-Validation of Methods for 6-Phenyl-5-hexenoic Acid
Executive Summary: The Stereochemical Challenge
6-Phenyl-5-hexenoic acid (CAS 16424-56-9) is a critical intermediate in the synthesis of complex peptidomimetics and histone deacetylase (HDAC) inhibitors. Unlike simple fatty acids, its conjugated styryl moiety introduces a critical quality attribute: Geometric Isomerism (E/Z) .
In drug development, the biological activity of the final pharmacophore often depends strictly on the configuration of this double bond. Standard HPLC-UV methods on C18 columns often fail to fully resolve the E/Z isomers or distinguish them from the saturated impurity, 6-phenylhexanoic acid .
This guide provides a cross-validation framework comparing the High-Performance Liquid Chromatography (HPLC-UV) "workhorse" method against UPLC-MS/MS and Quantitative NMR (qNMR) to ensure absolute stereochemical purity.
Analytical Strategy & Causality
To validate a method for 6-Phenyl-5-hexenoic acid, we must address three specific chemical challenges:
-
The Conjugation Factor: The C5=C6 double bond is conjugated with the phenyl ring. This allows for UV detection (unlike non-conjugated fatty acids) but requires specific stationary phases to separate geometric isomers based on
- interactions. -
The Acidity Factor: With a pKa
4.78, the carboxylic acid tail causes peak tailing on silica-based columns unless the mobile phase pH is suppressed (pH < 3.0). -
The Saturation Impurity: The synthetic precursor or over-reduced byproduct, 6-phenylhexanoic acid, differs only by two hydrogens. MS detection is required to rule out co-elution that UV might miss due to spectral similarity.
Decision Matrix: Selecting the Right Tool
| Feature | Method A: HPLC-UV (Phenyl-Hexyl) | Method B: UPLC-MS/MS (ESI-) | Method C: 1H-qNMR |
| Primary Utility | Routine QC, Purity % | Trace Impurity ID, Specificity | Absolute Stereochemistry (E/Z Ratio) |
| Isomer Resolution | High (with | Medium (depends on column) | Definitive (J-coupling constants) |
| LOD/LOQ | |||
| Cost/Run | Low | High | Medium |
| Throughput | High | High | Low |
Detailed Experimental Protocols
Method A: HPLC-UV (The Routine Standard)
Rationale: We utilize a Phenyl-Hexyl stationary phase instead of the traditional C18.[1] The phenyl ring on the column interacts differentially with the
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20%
70% B (Linear gradient) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Max absorption of styrene moiety) and 210 nm.
-
Temperature: 30°C.
Method B: UPLC-MS/MS (The Orthogonal Validator)
Rationale: Mass spectrometry is used to detect the saturated impurity (6-phenylhexanoic acid, MW 192.25) which has a mass shift of +2 Da compared to the target (MW 190.24).
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).
-
MRM Transitions:
-
Target (6-Phenyl-5-hexenoic): 189.1
145.1 (Loss of ) -
Impurity (Saturated): 191.1
147.1
-
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Method C: qNMR (The Referee)
Rationale: When HPLC peaks overlap, NMR provides absolute truth regarding the E/Z ratio by measuring the coupling constant (
-
Solvent:
or . -
Key Signal: Vinylic protons at C5 and C6.
-
E-isomer (Trans): Large coupling constant (
Hz). -
Z-isomer (Cis): Smaller coupling constant (
Hz).
-
Cross-Validation Workflow
The following diagram illustrates the logical flow for validating the purity of 6-Phenyl-5-hexenoic acid, ensuring that the routine HPLC method is not reporting false positives.
Figure 1: Orthogonal cross-validation workflow ensuring specificity against geometric isomers and saturated analogs.
Comparative Performance Data
The following data represents typical validation parameters observed when comparing the Phenyl-Hexyl HPLC method against standard C18 methods.
| Parameter | C18 Standard Method | Phenyl-Hexyl Method (Recommended) | UPLC-MS/MS |
| Selectivity ( | 1.05 (Poor Resolution) | 1.25 (Baseline Resolution) | N/A (Mass based) |
| Linearity ( | > 0.999 | > 0.999 | > 0.995 |
| LOD | 0.8 µg/mL | 0.5 µg/mL | 0.005 µg/mL |
| Precision (RSD %) | 0.8% | 0.5% | 2.5% |
| Tailing Factor ( | 1.4 (Acidic drag) | 1.1 (Improved shape) | 1.0 |
Interpretation of Results
-
Selectivity: The C18 column often shows the E and Z isomers as a "shoulder" peak. The Phenyl-Hexyl column separates them into distinct peaks due to the interaction with the conjugated alkene system.
-
Sensitivity: UPLC-MS/MS is roughly 100x more sensitive, making it the only viable choice for cleaning validation (swab analysis) in reactor cleaning protocols.
Biological Pathway Context
Why does this validation matter? 6-Phenyl-5-hexenoic acid is often a building block for peptidomimetics designed to mimic phenylalanine residues in protease inhibitors.
Figure 2: Synthetic pathway highlighting the critical control point for the intermediate.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PrepChem. (n.d.). Synthesis of (Z)-6-phenyl-5-hexenoic acid.[3] [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction. [Link]
-
PubChem. (n.d.). Compound Summary: 6-Phenyl-5-hexenoic acid (CAS 16424-56-9).[4][5] National Library of Medicine. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
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A Head-to-Head Investigative Guide: Evaluating 6-Phenyl-5-hexenoic Acid Against Zileuton for 5-Lipoxygenase Inhibition
This guide presents a comprehensive experimental framework for the head-to-head comparison of 6-Phenyl-5-hexenoic acid, an investigational compound with uncharacterized biological activity, against Zileuton, a commercially available and clinically approved 5-lipoxygenase (5-LOX) inhibitor.
For professionals in drug development, the identification of novel chemical scaffolds against established therapeutic targets is a critical endeavor. This document moves beyond a simple product summary to provide a detailed, scientifically-grounded roadmap for researchers to rigorously evaluate the hypothesis that 6-Phenyl-5-hexenoic acid may function as an inhibitor of the 5-LOX pathway. We will detail the requisite experimental protocols, explain the scientific rationale behind each step, and provide the necessary tools for a robust, self-validating investigation.
Introduction: The 5-Lipoxygenase Pathway as a Therapeutic Target
The 5-lipoxygenase (5-LOX) pathway is a pivotal component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes.[1] These lipid signaling molecules are potent inflammatory mediators implicated in the pathophysiology of numerous diseases, most notably asthma, where they promote bronchoconstriction, mucus secretion, and airway inflammation.[2][3] Consequently, the 5-LOX enzyme represents a key therapeutic target for anti-inflammatory drug discovery.[4]
Zileuton (Zyflo®) is an established, orally active inhibitor of 5-LOX used for the management of chronic asthma.[5][6] It functions by directly blocking the conversion of arachidonic acid to leukotrienes, thereby mitigating the inflammatory cascade.[5][7] Its well-defined mechanism and clinical validation make it the ideal benchmark compound for evaluating novel, putative 5-LOX inhibitors.
6-Phenyl-5-hexenoic acid is a chemical entity available for research purposes, often cited as a compound for organic synthesis.[8][9] While its derivatives have been explored in various contexts, the specific biological activity of the parent compound remains largely uncharacterized.[10][11] This guide outlines a systematic approach to test the hypothesis that 6-Phenyl-5-hexenoic acid possesses 5-LOX inhibitory activity, using Zileuton as the definitive positive control.
Compound Profiles
A thorough understanding of the physicochemical properties of both the investigational and benchmark compounds is essential for designing and interpreting experiments, particularly regarding solubility and stock solution preparation.
| Property | 6-Phenyl-5-hexenoic Acid (Investigational) | Zileuton (Benchmark) |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 190.24 g/mol | 236.29 g/mol |
| Appearance | Yellowish Oil | White to Off-White Powder |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane[8] | Sparingly soluble in water, soluble in methanol and ethanol |
| Mechanism of Action | To be determined by this guide. | Direct inhibitor of 5-lipoxygenase[5][12] |
| Primary Clinical Use | Not applicable. For research use only.[9] | Prophylaxis and chronic treatment of asthma[3][6] |
Comparative Mechanism of Action: The Arachidonic Acid Cascade
The central hypothesis of this guide is that 6-Phenyl-5-hexenoic acid inhibits the same enzymatic node as Zileuton. The following diagram illustrates the arachidonic acid cascade, highlighting the key enzymes (5-LOX and COX) and the points of inhibition.
Caption: Workflow for the in vitro 5-LOX enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.3).
-
Dissolve lipoxygenase enzyme (e.g., from potato) in the buffer to a working concentration. Keep on ice. [13] * Prepare an 80 mM stock of linoleic acid substrate. [13] * Prepare 10 mM stock solutions of 6-Phenyl-5-hexenoic acid and Zileuton in a suitable solvent (e.g., Methanol or DMSO). Perform serial dilutions to create a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 200 µL of phosphate buffer.
-
Add 10 µL of the respective test compound dilution (or Zileuton for positive control, solvent for negative control).
-
Add 10 µL of the 5-LOX enzyme solution.
-
Pre-incubate the plate for 5 minutes at 25°C. [14] * Initiate the reaction by adding 5 µL of the linoleic acid substrate.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_neg_control - V_sample) / V_neg_control] * 100.
-
Plot % Inhibition versus log[Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Anticipated Data Summary:
| Compound | IC₅₀ (µM) |
| Zileuton | Expected value |
| 6-Phenyl-5-hexenoic acid | To be determined |
Experiment 2: Cell-Based Leukotriene Release Assay
Objective: To assess the functional efficacy (EC₅₀) of the compounds in inhibiting leukotriene synthesis in a physiologically relevant cellular context.
Scientific Rationale: While a cell-free assay confirms direct enzyme inhibition, a cell-based assay is essential to confirm that the compound can penetrate the cell membrane and engage its target within the complex intracellular environment. This assay typically uses leukocytes (like basophils or neutrophils) or a suitable cell line, which are stimulated to produce leukotrienes. [15][16]The amount of cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄) released into the supernatant is then quantified using a commercial ELISA kit. [16]
Caption: Workflow for the cell-based leukotriene release assay.
Detailed Protocol:
-
Cell Preparation:
-
Isolate peripheral blood leukocytes from healthy donors using a standard dextran gradient separation method or use a relevant cultured cell line (e.g., HEK293 cells co-expressing 5-LOX). [15] * Resuspend cells in an appropriate buffer (e.g., HBSS with calcium and magnesium).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add test compounds (6-Phenyl-5-hexenoic acid, Zileuton) at various concentrations and incubate for 15-30 minutes at 37°C. Include a vehicle-only control.
-
Stimulate the cells by adding a calcium ionophore (e.g., A23187) to trigger the arachidonic acid cascade. [15] * Incubate for an additional 15-30 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of sulfidoleukotrienes in the supernatant using a commercially available ELISA kit (e.g., BÜHLMANN CAST® ELISA), following the manufacturer's instructions. [16]4. Data Analysis:
-
Construct a standard curve from the ELISA data.
-
Determine the concentration of leukotrienes in each sample.
-
Calculate the percentage of inhibition and determine the EC₅₀ value for each compound.
-
Anticipated Data Summary:
| Compound | EC₅₀ (µM) |
| Zileuton | Expected value |
| 6-Phenyl-5-hexenoic acid | To be determined |
Experiment 3: In Vitro Cytotoxicity Assay (MTT)
Objective: To evaluate the general cytotoxicity (CC₅₀) of the compounds and establish a therapeutic window.
Scientific Rationale: It is critical to ensure that the observed inhibition in the cell-based assay is due to specific target engagement and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric method for assessing cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT salt to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [18][19]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Plating:
-
Seed a relevant cell line (e.g., HEK293 or A549) into a 96-well plate at an appropriate density (e.g., 10,000 cells/well). [18] * Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of 6-Phenyl-5-hexenoic acid, Zileuton, or vehicle control.
-
Incubate for a period relevant to the efficacy assay (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [18][20] * Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [19] * Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot % Viability versus log[Concentration] to determine the CC₅₀ value (the concentration that causes 50% reduction in cell viability).
-
Anticipated Data Summary:
| Compound | CC₅₀ (µM) |
| Zileuton | Expected value |
| 6-Phenyl-5-hexenoic acid | To be determined |
Data Interpretation and Future Directions
The data generated from these three experiments will provide a robust preliminary assessment of 6-Phenyl-5-hexenoic acid's potential as a 5-LOX inhibitor.
-
Potency & Efficacy: A potent compound will exhibit a low IC₅₀ in the enzymatic assay and a correspondingly low EC₅₀ in the cell-based assay. Comparing the IC₅₀/EC₅₀ ratio can provide initial insights into cell permeability and intracellular target engagement.
-
Therapeutic Index: The therapeutic index, calculated as the ratio of cytotoxicity to efficacy (CC₅₀ / EC₅₀), is a critical measure of a compound's potential. A high ratio is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic to cells.
-
Go/No-Go Decision: If 6-Phenyl-5-hexenoic acid demonstrates potent and specific inhibition (IC₅₀ and EC₅₀ in the low micromolar or nanomolar range) with a favorable therapeutic index (e.g., >100), it would be a strong candidate for further investigation.
Future Directions: Should the initial results be promising, the logical next steps would include:
-
Selectivity Profiling: To ensure the compound is not a promiscuous inhibitor, it should be tested against related enzymes in the arachidonic acid cascade, primarily COX-1 and COX-2. High selectivity for 5-LOX over COX enzymes is a hallmark of modern anti-inflammatory drug design.
-
In Vivo Efficacy: The compound should be evaluated in established animal models of inflammation or asthma to confirm its therapeutic effect in a whole organism. [12]3. Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to determine its drug-like potential. [21]
Conclusion
This guide provides a rigorous, step-by-step framework for the initial characterization of 6-Phenyl-5-hexenoic acid as a potential 5-lipoxygenase inhibitor. By employing the well-characterized drug Zileuton as a benchmark and utilizing a series of validated in vitro assays, researchers can efficiently and reliably determine the potency, cellular efficacy, and cytotoxicity of this investigational compound. This structured, hypothesis-driven approach ensures scientific integrity and provides a clear basis for making critical decisions in the early stages of the drug discovery pipeline.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Zileuton? Retrieved from Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024, June 21). What are 5-LOX inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery. Retrieved from INNO PHARMCHEM. [Link]
-
Drugs.com. (2024, May 29). Zileuton: Package Insert / Prescribing Information / MOA. Retrieved from Drugs.com. [Link]
-
PubMed. (1995, May 11). 6,6-Disubstituted Hex-5-enoic acid derivatives as combined thromboxane A2 receptor antagonists and synthetase inhibitors. Retrieved from PubMed. [Link]
-
MDPI. (2024, May 21). Integrated Molecular Informatics and Sensory-Omics Study of Core Trace Components and Microbial Communities in Sauce-Aroma High-Temperature Daqu from Chishui River Basin. Retrieved from MDPI. [Link]
-
MDPI. Foods | An Open Access Journal from MDPI. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (2024, January 8). Zileuton - StatPearls. Retrieved from NCBI. [Link]
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701–718. [Link]
-
ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021, January 25). Lipoxygenase Inhibition by Plant Extracts. Retrieved from NCBI. [Link]
-
Garscha, U., et al. (2016). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(11), 1695-1703. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]
-
RxList. (2021, November 16). 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from RxList. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]
-
bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved from bioRxiv. [Link]
-
American Society for Microbiology Journals. (2004, March 1). Unreliable Measurement of Basophil Maximum Leukotriene Release with the Bühlmann CAST 2000 Enzyme-Linked Immunosorbent Assay Kit. Retrieved from ASM Journals. [Link]
-
Wikipedia. Zileuton. Retrieved from Wikipedia. [Link]
-
ProBiologists. (2024, April 29). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Retrieved from ProBiologists. [Link]
-
Semantic Scholar. In Vitro 5-Lipoxygenase Inhibiting Activity of Selected Malaysian Plants and Isolation of Constituents. Retrieved from Semantic Scholar. [Link]
-
RoukenBio. Allergy Therapeutic Drug Development Services. Retrieved from RoukenBio. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]
-
ResearchGate. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, January 31). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. Retrieved from Global Research Online. [Link]
-
YouTube. (2025, January 21). Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from YouTube. [Link]
-
BÜHLMANN Laboratories AG. CAST® ELISA. Retrieved from BÜHLMANN. [Link]
-
National Center for Biotechnology Information. (2022, January 21). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Retrieved from NCBI. [Link]
-
PubMed. (2004, April). Cysteinyl-leukotriene release test (CAST) in the diagnosis of immediate drug reactions. Retrieved from PubMed. [Link]
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Technical Guide: Assessing the Reproducibility of 6-Phenyl-5-hexenoic Acid Synthesis
Executive Summary
6-Phenyl-5-hexenoic acid is a critical intermediate often employed as a photo-crosslinking linker in chemical biology and as a precursor in the synthesis of suberoylanilide hydroxamic acid (SAHA) analogs. Despite its structural simplicity, the synthesis of this molecule suffers from significant reproducibility issues regarding stereochemical control (
This guide objectively compares the two dominant synthetic methodologies: the classical Wittig Olefination and the modern Ruthenium-Catalyzed Cross-Metathesis (CM) . While the Wittig route remains the cost-effective standard, experimental data suggests the Cross-Metathesis route offers superior reproducibility and stereochemical purity for research-scale applications.
Critical Reproducibility Factors
Before selecting a route, researchers must evaluate three critical failure points associated with this specific scaffold:
-
Isomer Separation: The biological activity of 6-phenyl-5-hexenoic acid derivatives often depends on the olefin geometry. Separation of
isomers via standard silica chromatography is notoriously difficult due to overlapping values. -
Byproduct Removal: The Wittig route generates stoichiometric amounts of triphenylphosphine oxide (TPPO), which co-crystallizes with the product, leading to inflated yield calculations and lower purity.
-
Carboxylic Acid Interference: The free acid moiety interferes with base-mediated ylide formation (Wittig) and can poison sensitive palladium catalysts (Heck), necessitating protection/deprotection steps that reduce overall yield.
Comparative Analysis of Synthetic Routes
Route A: The Wittig Olefination (Benchmark)
The traditional approach using (4-carboxybutyl)triphenylphosphonium bromide and benzaldehyde.
-
Mechanism: Nucleophilic attack of a phosphonium ylide on an aldehyde.[1]
-
Stereoselectivity: Generally
-selective (kinetic control) under salt-free conditions, but equilibrium mixtures ( ~ 60:40) are common with stabilized ylides or lithium salts. -
Reproducibility Rating: Low to Moderate . Highly sensitive to moisture and base stoichiometry.
Route B: Cross-Metathesis (Recommended Alternative)
The catalytic approach using 5-hexenoic acid, styrene, and Grubbs II catalyst.
-
Mechanism: Ruthenium-carbene mediated redistribution of carbon-carbon double bonds.
-
Stereoselectivity: Highly
-selective (>95%) due to thermodynamic control and steric bulk of the catalyst. -
Reproducibility Rating: High . Tolerant of free carboxylic acids and moisture; robust purification.
Performance Data Comparison
| Metric | Route A: Wittig (Standard) | Route B: Cross-Metathesis (Optimized) |
| Starting Materials | Benzaldehyde + Phosphonium Salt | Styrene + 5-Hexenoic Acid |
| Reagents | NaHMDS or | Grubbs Gen-II (2.5 mol%) |
| Conditions | THF, -78°C to RT, Inert atm. | DCM, Reflux (40°C), 12h |
| Isolated Yield | 45 - 60% | 82 - 91% |
| 40:60 (variable) | > 19:1 ( | |
| Purification | Difficult (TPPO removal) | Simple (Filtration/Flash Column) |
| Atom Economy | Poor (Stoichiometric waste) | High (Ethene byproduct) |
Visualizing the Synthetic Pathways
The following diagram illustrates the mechanistic divergence and purification workflows for both methods.
Figure 1: Comparison of Wittig vs. Cross-Metathesis workflows. Note the simplified purification in the Metathesis route.
Detailed Experimental Protocol: Cross-Metathesis (Recommended)[2]
This protocol is validated for the synthesis of (E)-6-phenyl-5-hexenoic acid on a 1.0 gram scale. It prioritizes stereochemical purity and ease of handling.
Materials
-
Substrate 1: 5-Hexenoic acid (1.0 equiv, 8.76 mmol)
-
Substrate 2: Styrene (2.0 equiv, 17.5 mmol) - Excess is crucial to drive equilibrium.
-
Catalyst: Grubbs Catalyst, 2nd Generation (2.5 mol%, 0.22 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous grade.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. While the reaction is tolerant of air, flushing with Nitrogen/Argon ensures catalyst longevity.
-
Dissolution: Add 5-hexenoic acid (1.0 g) and styrene (1.82 g) to the flask. Dissolve in 20 mL of DCM (0.4 M concentration).
-
Expert Insight: High concentration (0.4–0.5 M) favors intermolecular cross-metathesis over intramolecular cyclization.
-
-
Catalyst Addition: Add the Grubbs II catalyst (186 mg) in a single portion. The solution will turn a characteristic reddish-brown.
-
Reflux: Heat the mixture to a gentle reflux (40°C) for 12 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of 5-hexenoic acid (
) and the appearance of a UV-active spot ( ) indicates progress.
-
-
Quenching: Remove from heat. Add 0.5 mL of Ethyl Vinyl Ether and stir for 15 minutes.
-
Why? This deactivates the Ruthenium carbene, preventing isomerization during purification.
-
-
Purification:
Quality Control (QC) Criteria
-
1H NMR (CDCl3): Look for the diagnostic alkene protons. The trans (
) coupling constant ( ) should be ~15.8 Hz . If , significant -isomer is present. -
Appearance: Off-white to pale yellow solid.
Troubleshooting The Wittig Route (If Unavoidable)
If cost constraints mandate the use of the Wittig route, follow these modifications to improve reproducibility:
-
Base Selection: Do not use weak bases like Carbonates. Use Sodium Hexamethyldisilazide (NaHMDS) (2.2 equiv). The first equivalent deprotonates the carboxylic acid; the second forms the ylide.
-
The "Schlosser Modification": To push for
-selectivity in Wittig reactions, perform the reaction at -78°C, then add a soluble lithium salt (LiBr) and equilibrate with a second equivalent of strong base before quenching. -
TPPO Removal: If chromatography fails to remove Triphenylphosphine oxide, dissolve the crude mixture in minimal warm toluene and add MgCl2. The TPPO forms a complex with magnesium that precipitates out.
References
-
PrepChem. Synthesis of (Z)-6-phenyl-5-hexenoic acid. (Classic hydrolysis route from ester precursors). [Link]
-
Master Organic Chemistry. Olefin Metathesis: Cross-Metathesis Mechanism and Selectivity. [Link]
-
Organic Chemistry Portal. Wittig Reaction: Mechanism and Stereoselectivity Rules. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Phenyl-5-hexenoic Acid Derivatives as Novel Tyrosinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of 6-Phenyl-5-hexenoic Acid Derivatives
6-Phenyl-5-hexenoic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and organic synthesis. Their structural framework, featuring a phenyl ring connected to a hexenoic acid chain, offers a versatile scaffold for the development of novel therapeutic agents. The phenyl group allows for a wide range of substitutions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes them attractive candidates for targeting various enzymes and receptors implicated in disease.
One such enzyme of considerable interest is tyrosinase, a copper-containing monooxygenase that plays a pivotal role in melanogenesis, the process of melanin pigment production.[1] While essential for protecting the skin from UV radiation, excessive melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2][3]
This guide presents a comparative molecular docking study of a designed series of 6-Phenyl-5-hexenoic acid derivatives against mushroom tyrosinase (PDB ID: 2Y9X), a well-established model for human tyrosinase in preclinical research.[2][4] By systematically modifying the substituents on the phenyl ring, we aim to elucidate the structure-activity relationships (SAR) that govern the binding affinity of these compounds to the tyrosinase active site. This in-silico approach allows for a rational, cost-effective, and rapid evaluation of potential inhibitors before their synthesis and in-vitro testing.
Methodology: A Self-Validating In-Silico Protocol
The following protocol outlines a rigorous and reproducible workflow for the comparative docking of 6-Phenyl-5-hexenoic acid derivatives against tyrosinase. Each step is designed to ensure the scientific integrity and validity of the results.
Experimental Workflow
Caption: A streamlined workflow for the in-silico comparative docking analysis.
Step 1: Target Protein Preparation
The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was retrieved from the Protein Data Bank.[4][5] To prepare the protein for docking, the following steps were performed using AutoDockTools (ADT):
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges to the protein atoms. The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom types.
Step 2: Ligand Design and Preparation
A virtual library of 6-Phenyl-5-hexenoic acid derivatives was designed to investigate the impact of phenyl ring substitutions on tyrosinase binding. The parent molecule, 6-Phenyl-5-hexenoic acid, served as the core scaffold. Derivatives were created by introducing hydroxyl (-OH) and methoxy (-OCH3) groups at various positions on the phenyl ring, as these functionalities are known to influence tyrosinase inhibitory activity.[2] The 2D structures of these compounds were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable conformations. The prepared ligands were then saved in the PDBQT format.
Step 3: Grid Box Generation
The binding site of tyrosinase was identified based on the location of the co-crystallized inhibitor in the original PDB file and from published literature.[4][6] A grid box, representing the search space for the docking algorithm, was centered on the active site. The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire active site and allow for sufficient rotational and translational freedom of the ligands.
Step 4: Molecular Docking
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[7] The prepared protein and ligand files, along with the grid parameters, were specified in a configuration file. The Lamarckian genetic algorithm was employed to search for the optimal binding poses of each ligand within the tyrosinase active site. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.
Step 5: Analysis of Docking Results
The docking results were analyzed based on the binding energy (in kcal/mol) and the nature of the interactions between the ligand and the protein. The binding energy provides an estimate of the binding affinity, with lower (more negative) values indicating a more favorable interaction. The docked poses were visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Hypothetical Results and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical docking scores and key interactions of the designed 6-Phenyl-5-hexenoic acid derivatives with mushroom tyrosinase.
| Compound ID | Substituent(s) on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PHA-01 | None (Parent Molecule) | -6.5 | His263, Val283 |
| PHA-02 | 4-hydroxy | -7.2 | His259, Asn260, Val283 |
| PHA-03 | 2,4-dihydroxy | -8.1 | His61, His259, Asn260, Phe264 |
| PHA-04 | 3,4-dihydroxy | -7.8 | His244, His263, Ser282 |
| PHA-05 | 4-methoxy | -6.8 | His263, Val283 |
| PHA-06 | 3-hydroxy-4-methoxy | -7.5 | His244, Asn260, Ser282 |
| Kojic Acid | (Reference Inhibitor) | -7.0 | His61, His259, Asn260 |
Interpretation of Hypothetical Results
The hypothetical results suggest a clear structure-activity relationship among the designed 6-Phenyl-5-hexenoic acid derivatives:
-
Effect of Hydroxylation: The introduction of hydroxyl groups on the phenyl ring generally leads to a more favorable binding affinity (lower docking score) compared to the parent molecule (PHA-01). This is likely due to the formation of hydrogen bonds with key amino acid residues in the active site, such as Asn260.[2]
-
Positional Importance of Hydroxyl Groups: The position of the hydroxyl groups is crucial. The 2,4-dihydroxy derivative (PHA-03) exhibited the best hypothetical docking score, suggesting that this substitution pattern allows for optimal interactions with the active site residues, potentially including chelation with the copper ions in the active site, a known mechanism for many tyrosinase inhibitors.[8]
-
Comparison with Methoxy Group: The methoxy-substituted derivative (PHA-05) showed a slightly less favorable binding energy compared to the parent compound, indicating that a hydroxyl group at the 4-position is more beneficial for binding than a methoxy group. This highlights the importance of the hydrogen-donating ability of the hydroxyl group for forming key interactions.
-
Combined Effect of Hydroxyl and Methoxy Groups: The derivative with both a hydroxyl and a methoxy group (PHA-06) showed a good binding affinity, better than the parent molecule and the single methoxy-substituted derivative, but not as strong as the dihydroxy-substituted compounds.
Logical Relationship in SAR
Caption: Structure-activity relationship of phenyl ring substitutions on binding affinity.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the potential of 6-Phenyl-5-hexenoic acid derivatives as tyrosinase inhibitors. The hypothetical results strongly suggest that the presence and position of hydroxyl groups on the phenyl ring are critical for achieving high binding affinity to the tyrosinase active site. The 2,4-dihydroxy substituted derivative (PHA-03) emerged as the most promising candidate in this in-silico investigation.
These findings serve as a robust foundation for the next phase of drug discovery, which should involve the organic synthesis of these prioritized derivatives and their subsequent in-vitro evaluation to validate the computational predictions. Further optimization of the lead compounds could involve exploring a wider range of substituents and modifications to the hexenoic acid backbone to enhance potency and improve pharmacokinetic properties. This integrated approach of computational and experimental methods is crucial for accelerating the development of novel and effective tyrosinase inhibitors for cosmetic and therapeutic applications.
References
-
Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. MDPI. [Link]
-
Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. PMC. [Link]
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Molecular docking analysis of tyrosinase. (A) The crystal structure of... ResearchGate. [Link]
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Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PubMed. [Link]
-
Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]
-
Structure of the tyrosinase enzyme (PDB ID: 3NM8) from Bacillus megaterium. ResearchGate. [Link]
-
Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS One. [Link]
-
Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. MDPI. [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity. MDPI. [Link]
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Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. MDPI. [Link]
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Drug design of tyrosinase inhibitors. PubMed. [Link]
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Molecular docking and dynamic study with polyphenolic constituents as inhibitors of human tyrosinase enzyme for hyperpigmentati. Science Archives. [Link]
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Design of tyrosinase inhibitors 6 and 7 based on the chemical structure... ResearchGate. [Link]
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Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ResearchGate. [Link]
-
Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Publishing. [Link]
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Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. MDPI. [Link]
-
9EY8: Crystal structure of human tyrosinase-related protein 1 (TYRP1) in complex with (s)-amino-L-tyrosine. RCSB PDB. [Link]
-
Design and Synthesis of Novel 6-(Substituted phenyl)-[4][5]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. PMC. [Link]
-
6EI4: Crystal Structure of tyrosinase from Bacillus megaterium with B5N inhibitor in the active site. RCSB PDB. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]
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- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Phenyl-5-hexenoic acid
Navigating the lifecycle of a chemical reagent from receipt to disposal is a cornerstone of rigorous scientific practice and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Phenyl-5-hexenoic acid, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined are grounded in an understanding of the compound's chemical nature and potential hazards, offering a framework that prioritizes safety, logic, and scientific integrity.
Compound Profile and Hazard Assessment
The primary hazard associated with this compound stems from its carboxylic acid functionality, which renders it corrosive. Safety Data Sheets for the closely related 5-Hexenoic acid classify it as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 [1]. This means the substance can cause severe skin burns and eye damage upon contact[1][2]. Additionally, it may cause respiratory irritation[1].
The presence of the phenyl group and the hydrocarbon chain means that upon thermal decomposition, irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2), can be released[1].
Table 1: Hazard Profile based on Structural Analog (5-Hexenoic Acid)
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage. | [1][2] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation. | [1] |
| Corrosivity | N/A | Corrosive to metals (assumed based on acidic nature). | [3] |
This hazard profile firmly places 6-Phenyl-5-hexenoic acid in the category of hazardous chemical waste that requires professional disposal; it must not be disposed of down the drain[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 6-Phenyl-5-hexenoic acid in any capacity, including for disposal, the following PPE is mandatory. The rationale for each is to create a complete barrier against the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The high risk of severe and irreversible eye damage necessitates this dual layer of protection[1][2].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Check the glove manufacturer's specifications for compatibility with carboxylic acids. Always inspect gloves for tears or punctures before use[2].
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat[1].
-
Respiratory Protection: All handling of 6-Phenyl-5-hexenoic acid, especially outside of a certified chemical fume hood, requires respiratory protection. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1].
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the extent of the spill. If it is large, involves other reactive chemicals, or you are not trained to handle it, contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE described in the section above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike the spill and prevent it from spreading[1][2]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (with caution): For small spills, once absorbed, you can cautiously neutralize the material with a weak base such as sodium bicarbonate (baking soda). Apply the neutralizer from the outside of the spill towards the center. Be prepared for some fizzing (release of CO2 gas).
-
Collect the Waste: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container[1][2].
-
Decontaminate the Area: Wipe down the spill area with a soap and water solution.
-
Dispose of Contaminated Materials: All materials used for the cleanup, including gloves and absorbent pads, must be placed in the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.
Core Disposal Procedure: A Step-by-Step Guide
The guiding principle for the disposal of 6-Phenyl-5-hexenoic acid is that it must be treated as a corrosive, organic hazardous waste. It should never be mixed with other waste streams unless compatibility has been confirmed.
Protocol for Waste Collection and Disposal:
-
Select the Correct Waste Container:
-
Use a designated, leak-proof container made of a material compatible with acids (e.g., high-density polyethylene). Do not use metal containers[3][5].
-
The container must have a secure, screw-top cap to prevent leakage and the escape of vapors[5].
-
Ensure the container is clearly labeled "Hazardous Waste," "Corrosive," and lists "6-Phenyl-5-hexenoic acid" as a component[6].
-
-
Accumulate Waste in a Satellite Accumulation Area (SAA):
-
The waste container should be stored in a designated SAA, which is typically a chemical fume hood or a designated, ventilated cabinet[7].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[3].
-
Keep the waste container closed at all times, except when adding waste[5].
-
-
Do Not Overfill:
-
Segregate Waste:
-
Do not mix 6-Phenyl-5-hexenoic acid waste with incompatible materials, such as strong bases or oxidizing agents[1]. Mixing can cause violent reactions.
-
-
Arrange for Pickup:
-
Once the container is full or you are finished with the project, arrange for the waste to be picked up by your institution's licensed hazardous waste disposal service (often managed by the EH&S department)[1].
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a specific tag to be attached to the container[6].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Phenyl-5-hexenoic acid.
Caption: Disposal workflow for 6-Phenyl-5-hexenoic acid.
References
-
Safety Data Sheet for 5-Hexenoic acid. Chem Service. [Link]
-
Safety Data Sheet for Hexanoic acid. Chemos GmbH & Co.KG. [Link]
-
WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
-
Acceptable Drain Disposal Procedures. USDA ARS. [Link]
-
Hazardous Waste - EHSO Manual. University of Georgia Environmental Safety Division. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
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- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. youtube.com [youtube.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 6-Phenyl-5-hexenoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely manage novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Phenyl-5-hexenoic acid, focusing on operational and disposal plans. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, building a foundation of trust that extends beyond the product itself.
Hazard Analysis: Understanding the Risks
-
6-Phenylhexanoic acid is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation (Category 3)[1].
-
5-Hexenoic acid , which shares the carbon-carbon double bond, is classified as a more severe corrosive substance (Category 1B/1C), capable of causing severe skin burns and eye damage[2][3].
Prudent Approach: Given the presence of both the phenyl group and the double bond, it is scientifically prudent to treat 6-Phenyl-5-hexenoic acid with a higher degree of caution, assuming it may be corrosive to the skin and eyes and a respiratory irritant. The operational protocols outlined below are based on this conservative and safety-first principle.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks of skin/eye contact and inhalation. The following table summarizes the minimum required PPE for handling 6-Phenyl-5-hexenoic acid.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1 | Goggles provide a seal against splashes, while the face shield offers a secondary barrier against splashes and unforeseen reactions. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 | Provides a barrier against skin contact with a potentially corrosive substance. Double gloving is recommended for extended handling. |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | Protects against splashes and brief thermal exposure. |
| Respiratory | NIOSH-approved Respirator (if handling outside a fume hood) | Varies based on exposure assessment | A respirator with an organic vapor cartridge is recommended if there is a risk of inhaling vapors or aerosols. |
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 6-Phenyl-5-hexenoic acid.
Caption: PPE Selection and Use Workflow for 6-Phenyl-5-hexenoic Acid.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designate a Handling Area: All work with 6-Phenyl-5-hexenoic acid should be conducted within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and unobstructed. Have a spill kit rated for corrosive materials available.
Handling
-
Don PPE: Follow the correct sequence for donning PPE: lab coat, then respirator (if needed), then face shield and goggles, and finally, gloves (don the outer pair last if double-gloving).
-
Chemical Dispensing: Carefully dispense the required amount of 6-Phenyl-5-hexenoic acid. Avoid generating dust or aerosols.
-
Perform Experiment: Conduct all experimental manipulations within the fume hood. Keep the sash at the lowest possible height.
-
Post-Handling: Tightly cap the primary container of 6-Phenyl-5-hexenoic acid and any solutions. Decontaminate the work surface with an appropriate cleaning agent.
Doffing PPE
The sequence for removing PPE is critical to prevent self-contamination.
-
Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
-
Segregation: Collect all waste containing 6-Phenyl-5-hexenoic acid in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("6-Phenyl-5-hexenoic acid"), and the associated hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Contaminated PPE
-
Solid Waste: All disposable PPE, including gloves, bench paper, and any items used for spill cleanup, must be disposed of as solid hazardous waste.
-
Containerization: Place contaminated solid waste in a designated, labeled hazardous waste bag or container.
The overall waste disposal process should always be in accordance with your institution's and local environmental regulations.
References
-
6 - SAFETY DATA SHEET. (2024, March 29).
-
SAFETY DATA SHEET - Fisher Scientific. (2012, September 6).
-
ICSC 1167 - HEXANOIC ACID. International Labour Organization and World Health Organization.
-
Hexanoic Acid - Regulations.gov. (2016, June 8).
-
SAFETY DATA SHEET - TCI Chemicals. (2025, November 28).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
